3-Bromo-2-methylbenzoyl chloride
Description
BenchChem offers high-quality 3-Bromo-2-methylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGKBUTMUFRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598426 | |
| Record name | 3-Bromo-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-48-1 | |
| Record name | 3-Bromo-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis route for 3-Bromo-2-methylbenzoyl chloride
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylbenzoyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-bromo-2-methylbenzoyl chloride (CAS No: 21900-48-1), a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] We will explore the synthesis of the requisite precursor, 3-bromo-2-methylbenzoic acid, and subsequently detail the primary and alternative methodologies for its conversion to the target acyl chloride. The discussion emphasizes the mechanistic rationale behind procedural choices, field-proven protocols, critical safety considerations, and methods for purification and characterization. This document is intended for researchers, chemists, and process development professionals who require a robust and reliable guide for the laboratory-scale synthesis of this versatile chemical building block.
Introduction: The Strategic Importance of 3-Bromo-2-methylbenzoyl chloride
3-Bromo-2-methylbenzoyl chloride is a substituted aromatic acyl chloride. Its structure, featuring a reactive acyl chloride group and two distinct handles for further functionalization—a bromine atom and a methyl group—makes it a highly valuable intermediate in organic synthesis. The acyl chloride moiety serves as an excellent electrophile for introducing the benzoyl group via reactions with nucleophiles to form esters, amides, and ketones. The bromine atom is primed for participation in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1]
The synthesis of this compound is a two-stage process, beginning with the preparation of its carboxylic acid precursor, followed by the chlorination of the carboxyl group. This guide will address both stages in detail.
Synthesis of Precursor: 3-Bromo-2-methylbenzoic Acid
A reliable supply of the starting material, 3-bromo-2-methylbenzoic acid, is paramount. While several routes exist for its preparation, a robust and scalable method involves the ortho-lithiation of a dibromo-toluene derivative followed by carboxylation.
Synthetic Route: Lithiation and Carboxylation
This approach leverages the directing effect of the bromine atom and the steric influence of the methyl group to achieve selective lithiation, followed by quenching with solid carbon dioxide (dry ice) to install the carboxylic acid functionality.
Reaction Mechanism & Rationale
The process begins with 1,3-dibromo-2-methylbenzene. A strong organolithium base, such as tert-butyllithium (t-BuLi), is used to perform a lithium-halogen exchange at the bromine atom positioned between the other two substituents. This position is sterically hindered, but the electronic effects favor this exchange. The reaction is conducted at extremely low temperatures (-78 °C) to prevent unwanted side reactions and decomposition of the organolithium intermediate. The resulting aryllithium species is a potent nucleophile, which readily attacks the electrophilic carbon of solid carbon dioxide. A subsequent acidic workup protonates the carboxylate salt to yield the final product, 3-bromo-2-methylbenzoic acid.[4]
Experimental Protocol: Synthesis of 3-Bromo-2-methylbenzoic Acid
Caution: This procedure involves highly reactive and pyrophoric reagents (tert-butyllithium) and must be performed under an inert atmosphere (Argon or Nitrogen) by trained personnel using appropriate safety precautions.
-
Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Charging: In the flask, dissolve 1,3-dibromo-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add tert-butyllithium (1.1 eq, typically a 1.5 M solution in pentane) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.[4]
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours.[4]
-
Carboxylation: Carefully add an excess of crushed dry ice (solid CO₂) in portions to the reaction mixture. The temperature will rise. Allow the mixture to warm to room temperature overnight as the CO₂ sublimes.[4]
-
Workup: Quench the reaction by slowly adding water. Acidify the aqueous phase to a pH of ~1 with concentrated HCl.[4]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (2x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Data Summary: Precursor Synthesis
| Parameter | Value/Condition | Rationale |
| Starting Material | 1,3-dibromo-2-methylbenzene | Commercially available and correctly substituted. |
| Key Reagent | tert-Butyllithium (t-BuLi) | A strong base for efficient lithium-halogen exchange. |
| Electrophile | Solid Carbon Dioxide (Dry Ice) | C1 source for the carboxylic acid group. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for organolithium reactions. |
| Temperature | -78 °C | Critical for maintaining the stability of the aryllithium intermediate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the organolithium reagent by air/moisture. |
Workflow Diagram: Precursor Synthesis
Caption: Workflow for the synthesis of 3-bromo-2-methylbenzoic acid.
Synthesis of 3-Bromo-2-methylbenzoyl chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.[5] The most reliable and widely used reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), as their byproducts are gaseous, which helps to drive the reaction to completion.[6][7]
Method A: The Thionyl Chloride Route
This is the most common and cost-effective method for preparing acyl chlorides on a laboratory and industrial scale.[8][9]
The reaction proceeds via the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate. A chloride ion, either from the reaction medium or from the breakdown of the intermediate, then acts as a nucleophile, attacking the carbonyl carbon. The intermediate collapses, releasing the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), and forming the desired acyl chloride.[6][7] The evolution of these gases provides a convenient, albeit qualitative, way to monitor the reaction's progress.[10]
Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.
Safety First: Oxalyl chloride is corrosive, toxic, and reacts with water. The procedure must be performed in a fume hood with appropriate PPE.
-
Reaction Setup: In a dry, inert-atmosphere flask with a stir bar, dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or chloroform.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., one drop).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add oxalyl chloride (1.5-2.0 eq) dropwise. Vigorous gas evolution will be observed.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.
-
Workup & Purification: The reaction is often clean enough that the solvent and excess oxalyl chloride can be removed under reduced pressure (rotary evaporation) to yield the crude product, which can be used directly or purified by vacuum distillation.
Conclusion
The synthesis of 3-bromo-2-methylbenzoyl chloride is most reliably achieved through a two-step sequence: the synthesis of the 3-bromo-2-methylbenzoic acid precursor, followed by its conversion to the target acyl chloride. The conversion of the carboxylic acid is efficiently accomplished using standard chlorinating agents such as thionyl chloride or oxalyl chloride. The choice between these reagents often depends on the scale of the reaction, the sensitivity of other functional groups on the molecule, and cost considerations. Thionyl chloride is a robust, cost-effective choice for general applications, while oxalyl chloride offers milder conditions. Adherence to strict anhydrous conditions and rigorous safety protocols is essential for the successful and safe execution of these procedures. The resulting acyl chloride is a versatile intermediate, poised for a wide range of synthetic transformations in drug discovery and materials science.
References
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Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Autech Industry Co.,Limited. [Link]
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Thionyl Chloride. Chemistry LibreTexts. [Link]
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2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. [Link]
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oxalyl chloride prep. with Ac2O and Cl2 ? Sciencemadness.org. [Link]
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Preparation of acyl (acid) chlorides (video). Khan Academy. [Link]
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o-CHLOROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]
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Exploring the Synthesis Applications of 3-Bromo-2-methylbenzoic Acid. Autech Industry Co.,Limited. [Link]
- Method for producing 3-bromomethylbenzoic acids.
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
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3-Bromo-2-chlorobenzoic acid. PubChem. [Link]
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THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. ResearchGate. [Link]
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THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. ResearchGate. [Link]
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3-Bromo-2-methylbenzoyl chloride. PubChem. [Link]
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THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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How dangerous is thionyl chloride? Reddit. [Link]
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ICSC 1409 - THIONYL CHLORIDE. ILO. [Link]
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Easy Route to Thionyl Chloride SOCl2. Sciencemadness.org. [Link]
- ONE-POT PROCESS FOR THE PREPARATION OF 4-BROMO-1-CHLORO-2-(4-ETHOXYBENZYL)BENZENE.
-
3-Bromo-2-chlorobenzoic Acid. SynZeal. [Link]
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What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]
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Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal for Research in Applied Science & Engineering Technology. [Link]
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An In-Depth Technical Guide to 3-Bromo-2-methylbenzoyl Chloride (CAS No. 21900-48-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methylbenzoyl chloride, identified by the CAS number 21900-48-1, is a valuable and highly reactive acylating agent in the field of organic synthesis.[1][2] Its utility is particularly pronounced in the synthesis of pharmaceutical and agrochemical compounds.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, key chemical reactions, and a list of commercial suppliers, designed to support researchers and drug development professionals in leveraging this versatile reagent.
Chemical and Physical Properties
3-Bromo-2-methylbenzoyl chloride is an organic compound with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol .[4] It typically appears as a clear to dark yellow liquid.[1] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 21900-48-1 | [2] |
| Molecular Formula | C₈H₆BrClO | [4] |
| Molecular Weight | 233.49 g/mol | [4] |
| Appearance | Clear to dark yellow liquid | [1] |
| IUPAC Name | 3-bromo-2-methylbenzoyl chloride | [2] |
| Synonyms | Benzoyl chloride, 3-bromo-2-methyl- | [2] |
| XLogP3 | 3.5 | [4] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
Synthesis of 3-Bromo-2-methylbenzoyl Chloride
The synthesis of 3-bromo-2-methylbenzoyl chloride is typically achieved through the reaction of its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to its effectiveness and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[5]
Figure 1: Synthesis of 3-Bromo-2-methylbenzoyl Chloride.
Experimental Protocol: Synthesis from 3-Bromo-2-methylbenzoic Acid
This protocol is adapted from the general procedure for the synthesis of benzoyl chlorides.[5]
Materials:
-
3-Bromo-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus for vacuum distillation
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-methylbenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be run neat or with an inert solvent like dry toluene.
-
Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation at atmospheric pressure.
-
The crude 3-bromo-2-methylbenzoyl chloride is then purified by vacuum distillation to yield the final product.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).[5]
-
Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[5]
-
All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the product.[5]
Key Chemical Reactions and Applications in Drug Development
As a reactive acyl chloride, 3-bromo-2-methylbenzoyl chloride is a versatile intermediate for introducing the 3-bromo-2-methylbenzoyl moiety into various molecules. Its primary reactions involve nucleophilic acyl substitution.
Amide Formation
3-Bromo-2-methylbenzoyl chloride readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of many biologically active compounds. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.[6]
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Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of 3-Bromo-2-methylbenzoyl Chloride in Organic Solvents
Abstract
For researchers, process chemists, and drug development professionals, understanding the solubility of key intermediates is paramount for reaction optimization, purification, and formulation. 3-Bromo-2-methylbenzoyl chloride, a vital building block in the synthesis of pharmaceuticals and agrochemicals, presents a unique set of challenges and opportunities due to its inherent reactivity and specific solvation requirements. This in-depth technical guide provides a comprehensive analysis of the solubility of 3-Bromo-2-methylbenzoyl chloride in a range of common organic solvents. We will explore the theoretical underpinnings of its solubility, present semi-quantitative data derived from its corresponding carboxylic acid, and provide detailed, field-proven experimental protocols for the accurate determination of its solubility. This guide is designed to equip scientists with the knowledge to make informed decisions on solvent selection, thereby accelerating research and development timelines.
Introduction: The Significance of 3-Bromo-2-methylbenzoyl Chloride and Its Solubility
3-Bromo-2-methylbenzoyl chloride (C₈H₆BrClO) is a reactive acyl chloride that serves as a crucial intermediate in organic synthesis. Its utility lies in the electrophilic nature of the acyl chloride moiety, which readily participates in acylation reactions with a variety of nucleophiles. The presence of the bromo and methyl groups on the benzene ring provides steric and electronic properties that are leveraged in the design of complex target molecules.
The success of any synthetic step involving 3-Bromo-2-methylbenzoyl chloride is intrinsically linked to its solubility in the chosen reaction medium. Proper solvent selection ensures:
-
Homogeneous Reaction Conditions: Maximizing the concentration of the acyl chloride in the solution phase leads to faster and more efficient reactions.
-
Controlled Reactivity: The solvent can influence the reactivity of the acyl chloride, and understanding its solubility is the first step in modulating this.
-
Efficient Purification: Knowledge of solubility is critical for developing effective crystallization, precipitation, and extraction procedures.
-
Safe Handling and Storage: Choosing appropriate solvents for cleaning and as a medium for storage (if necessary) is vital for laboratory safety.
This guide will delve into the factors governing the solubility of this important reagent.
Physicochemical Properties of 3-Bromo-2-methylbenzoyl Chloride
A foundational understanding of the physicochemical properties of 3-Bromo-2-methylbenzoyl chloride is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO | [PubChem][1] |
| Molecular Weight | 233.49 g/mol | [PubChem][1] |
| Physical State | Clear, dark yellow liquid | [ChemicalBook][2] |
| Hydrogen Bond Donor Count | 0 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 1 (the carbonyl oxygen) | [PubChem][1] |
The molecule's structure, featuring a largely nonpolar aromatic ring and a highly polar acyl chloride group, suggests a nuanced solubility profile. It lacks hydrogen bond donating capabilities but can accept a hydrogen bond at the carbonyl oxygen.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 3-Bromo-2-methylbenzoyl chloride in a given solvent is determined by the interplay of intermolecular forces between the solute and solvent molecules.
The Role of Polarity
-
Polar Aprotic Solvents: These solvents (e.g., acetone, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile, N,N-dimethylformamide) possess dipole moments and can engage in dipole-dipole interactions with the polar acyl chloride group. They are generally excellent solvents for 3-Bromo-2-methylbenzoyl chloride.
-
Nonpolar Solvents: Solvents such as toluene and hexane primarily interact through weaker van der Waals forces. While the aromatic ring of the solute has an affinity for these solvents, the highly polar acyl chloride group limits overall solubility.
-
Polar Protic Solvents: This class of solvents (e.g., water, alcohols) is generally unsuitable for dissolving acyl chlorides. The highly reactive acyl chloride group will undergo solvolysis with the protic solvent, leading to decomposition rather than dissolution.[3]
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[2] HSP dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole moments.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for 3-Bromo-2-methylbenzoyl chloride are not available, this theoretical framework provides a powerful tool for rational solvent selection.
Semi-Quantitative Solubility Profile of 3-Bromo-2-methylbenzoyl Chloride
Direct quantitative solubility data for 3-Bromo-2-methylbenzoyl chloride is scarce due to its reactive nature. However, a study on its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid, provides valuable insights.[4] Since the core molecular structure is highly similar, the solubility trends observed for the carboxylic acid are expected to be a strong indicator of the solubility of the acyl chloride in aprotic solvents.
The following table presents the experimentally determined mole fraction solubility (x₁) of 3-bromo-2-methylbenzoic acid in various solvents at 298.15 K (25 °C), which can be used to infer the relative solubility of 3-Bromo-2-methylbenzoyl chloride.[4]
| Solvent | Solvent Class | Mole Fraction Solubility (x₁) of 3-Bromo-2-methylbenzoic acid at 25°C | Inferred Relative Solubility of 3-Bromo-2-methylbenzoyl chloride |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.458 | Very High |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.401 | Very High |
| Methanol | Polar Protic | 0.176 | Reactive |
| Ethanol | Polar Protic | 0.145 | Reactive |
| Ethyl Acetate | Polar Aprotic | 0.138 | High |
| Acetonitrile | Polar Aprotic | 0.048 | Moderate |
| Cyclohexane | Nonpolar | 0.001 | Low |
| Water | Polar Protic | 0.00004 | Reactive |
Analysis of the Data:
-
The highest solubility is observed in highly polar aprotic solvents like DMF and THF, which can effectively solvate the polar acyl chloride group.
-
Good solubility is also seen in ethyl acetate.
-
Acetonitrile shows moderate solvating power.
-
The nonpolar solvent, cyclohexane, is a poor solvent, highlighting the importance of the polar interactions for solubilization.
-
As expected, the protic solvents show apparent solubility, but in the case of the acyl chloride, this would be accompanied by rapid reaction.
Experimental Determination of Solubility: A Protocol for Reactive Compounds
The determination of the thermodynamic solubility of a reactive compound like 3-Bromo-2-methylbenzoyl chloride requires careful execution to prevent degradation. The following protocol is based on the principles of the isothermal shake-flask method, adapted for a moisture-sensitive compound.[5]
Materials and Equipment
-
3-Bromo-2-methylbenzoyl chloride (high purity)
-
Anhydrous organic solvents (various classes)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware (vials with PTFE-lined caps, syringes, needles)
-
Thermostatted shaker bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
Caption: Factors influencing the solubility of 3-Bromo-2-methylbenzoyl chloride.
Conclusion and Recommendations
3-Bromo-2-methylbenzoyl chloride exhibits significant solubility in polar aprotic organic solvents, with the highest solubility predicted in N,N-dimethylformamide and tetrahydrofuran. Its solubility is moderate in less polar aprotic solvents like acetonitrile and low in nonpolar solvents such as cyclohexane. Protic solvents are not suitable for dissolving this compound due to its high reactivity, leading to solvolysis.
For practical applications, the following recommendations are made:
-
For Reactions: Dichloromethane, tetrahydrofuran, and ethyl acetate are excellent choices for conducting reactions, offering a good balance of solubility and ease of removal post-reaction.
-
For Purification: A mixed solvent system, such as ethyl acetate/hexane, can be effectively employed for crystallization, leveraging the high solubility in ethyl acetate and low solubility in hexane.
-
For Handling: Always handle 3-Bromo-2-methylbenzoyl chloride under anhydrous conditions to prevent decomposition.
By understanding the principles outlined in this guide and employing the provided experimental protocol, researchers can confidently navigate the solution landscape of 3-Bromo-2-methylbenzoyl chloride, leading to more efficient and successful synthetic outcomes.
References
-
PubChem. (n.d.). 3-Bromo-2-methylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
Li, R., et al. (2020). Determination and Analysis of Solubility of 3-Bromo-2-Methylbenzoic Acid in Different Solvent Systems at Different Temperatures (T = 278.15–328.15 K). Journal of Chemical & Engineering Data, 65(4), 1648–1657. [Link]
-
Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Sourcing 3-Bromo-2-methylbenzoyl Chloride for Pharmaceutical Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing 3-Bromo-2-methylbenzoyl chloride (CAS No. 70331-93-0), a key building block in the synthesis of novel therapeutics. We will delve into the supplier landscape, quality control considerations, and best practices for handling this reactive reagent, ensuring the integrity and success of your research endeavors.
Introduction to 3-Bromo-2-methylbenzoyl Chloride: A Versatile Synthetic Intermediate
3-Bromo-2-methylbenzoyl chloride is a substituted aromatic acyl chloride. Its structure, featuring a bromine atom and a methyl group on the benzene ring, offers unique steric and electronic properties that are advantageous in directing chemical reactions.[1] The acyl chloride functional group is highly reactive and readily participates in key organic reactions such as Friedel-Crafts acylation, amide formation, and esterification.[1] This versatility makes it an invaluable tool for medicinal chemists in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs).[1] For instance, similar benzoyl chloride derivatives are utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective CB2 receptor agonists.[1][2]
The Commercial Supplier Landscape
A variety of chemical suppliers offer 3-Bromo-2-methylbenzoyl chloride for research purposes. The choice of supplier can significantly impact the quality and timeline of your research. Below is a comparative table of several notable suppliers. It is important to note that stock availability and pricing are subject to change, and researchers should always verify this information directly with the supplier.
| Supplier | Purity/Specification | Available Quantities | Country of Origin (Primary) |
| Sigma-Aldrich (Merck) | ≥98% | Gram to Kilogram scale | Global |
| Santa Cruz Biotechnology | Not specified | Research quantities | USA |
| Apollo Scientific | 97% | Gram to Kilogram scale | UK |
| Matrix Scientific | 95% | Gram scale | USA |
| SynQuest Laboratories | 98% | Gram scale | USA |
| J & K SCIENTIFIC LTD. | Not specified | Not specified | China[3] |
This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to conduct their own due diligence.
Supplier and Reagent Qualification: A Workflow for Ensuring Quality
The quality of your starting materials is paramount to the success of your experiments. A rigorous supplier and reagent qualification process is a self-validating system that ensures the reliability of your results.
The Supplier Qualification Workflow
The following diagram illustrates a logical workflow for selecting and qualifying a supplier for 3-Bromo-2-methylbenzoyl chloride.
Caption: Storage incompatibilities for acyl chlorides.
Conclusion
Sourcing high-quality 3-Bromo-2-methylbenzoyl chloride is a critical first step in many drug discovery and development projects. By carefully selecting suppliers, implementing a robust in-house quality control program, and adhering to safe handling and storage protocols, researchers can ensure the integrity of their starting materials and the reliability of their scientific outcomes.
References
-
PubChem. 3-Bromo-2-methylbenzoyl chloride | C8H6BrClO | CID 19367807. [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
US EPA. Quality Control Guidelines for SAM Chemical Methods. [Link]
-
SIA Toolbox. QUALITY CONTROL OF CHEMICALS. [Link]
-
University of Reading. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
- Google Patents.
-
National Institute of Justice. DNA Amplification | Quality Control Testing of Reagents and Consumables. [Link]
-
University of Toronto Scarborough. chemical handling and storage section 6. [Link]
-
ReAgent. Quality Control In Chemical Manufacturing For Life Sciences. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. [Link]
-
Storemasta Blog. How to Store and Handle Chemicals in Laboratories: A Complete Guide. [Link]
-
MDPI. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]
Sources
Methodological & Application
Application Note: Strategic Utilization of 3-Bromo-2-methylbenzoyl Chloride in Biaryl Pharmacophore Assembly
Executive Summary & Strategic Utility
3-Bromo-2-methylbenzoyl chloride is a high-value "lynchpin" intermediate used to construct biaryl amide scaffolds , a structural motif prevalent in modern drug discovery (e.g., Nav1.8 inhibitors, P2X3 antagonists, and SGLT2 inhibitor analogs).
Its utility stems from its orthogonal reactivity profile :
-
The "Head" (Acid Chloride): Highly electrophilic, allowing rapid attachment to complex amines (pharmacophore A) under mild conditions.
-
The "Tail" (Aryl Bromide): Remains intact during amidation, serving as a latent handle for downstream transition-metal catalyzed cross-coupling (pharmacophore B).
-
The "Steric Gate" (2-Methyl Group): Crucially, the methyl group at the 2-position provides steric bulk that forces the amide bond out of planarity, often improving the solubility and metabolic stability of the final drug candidate (the "ortho-effect").
This guide provides a validated workflow for generating this intermediate in situ (to avoid hydrolytic degradation) and deploying it in sterically demanding cross-coupling sequences.
Chemical Profile & Mechanism[1][2][3]
Compound: 3-Bromo-2-methylbenzoyl chloride Precursor: 3-Bromo-2-methylbenzoic acid (CAS: 76006-33-2) Molecular Weight: 233.49 g/mol Reactivity Class: Moisture-sensitive electrophile; Fuming liquid/solid.
The "Sandwich" Effect
The 2-methyl substituent is sandwiched between the carbonyl and the bromine. This creates a specific challenge:
-
Amidation (C-1): The carbonyl is accessible but slightly hindered, requiring strong activation (hence the acid chloride pathway is preferred over direct coupling agents like EDC/HOBt for scale-up).
-
Cross-Coupling (C-3): The bromine is sterically crowded by the 2-methyl group. Standard Pd(PPh3)4 catalysts often fail here. This protocol utilizes electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step.
Reaction Pathway Visualization
Figure 1: The orthogonal synthetic sequence. The acid chloride is generated transiently to maximize yield and purity.
Experimental Protocols
Protocol A: In Situ Generation of the Acid Chloride
Rationale: Isolated 3-bromo-2-methylbenzoyl chloride is highly moisture-sensitive and corrosive. Generating it immediately prior to use ensures maximum activity and avoids storage degradation. We use the Oxalyl Chloride/DMF method (Vilsmeier-Haack activation) rather than Thionyl Chloride to avoid sulfur contamination which can poison downstream Palladium catalysts.
Reagents:
-
3-Bromo-2-methylbenzoic acid (1.0 equiv)
-
Oxalyl chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a stir bar, nitrogen inlet, and a drying tube (CaCl2).
-
Dissolution: Suspend 3-bromo-2-methylbenzoic acid (e.g., 5.0 g, 23.2 mmol) in anhydrous DCM (50 mL). The acid may not dissolve completely at this stage.
-
Activation: Cool the suspension to 0°C in an ice bath. Add catalytic DMF (0.1 mL).
-
Addition: Add Oxalyl chloride (2.4 mL, 27.9 mmol) dropwise over 15 minutes via a pressure-equalizing addition funnel. Caution: Vigorous gas evolution (CO, CO2).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear and homogeneous, indicating conversion to the acid chloride.
-
Workup (Evaporation): Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess oxalyl chloride and solvent.
-
Chase: Re-dissolve the residue in dry DCM (20 mL) and re-evaporate. Repeat twice. This "azeotropic" removal of HCl is critical for amine compatibility.
-
Result: A yellow/orange oil (The Acid Chloride). Proceed immediately to Protocol B.
-
Protocol B: Chemoselective Amide Coupling
Rationale: The goal is to attach the amine without touching the bromine. We use a biphasic or anhydrous organic base system.[1]
Reagents:
-
Freshly prepared Acid Chloride (from Protocol A)
-
Target Amine (1.0 - 1.1 equiv)
-
DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.0 equiv)
-
DCM (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve the Target Amine and DIPEA in anhydrous DCM (50 mL) in a fresh reaction vessel under Nitrogen. Cool to 0°C.[1]
-
Addition: Dissolve the Acid Chloride oil (from Protocol A) in DCM (20 mL) and add it dropwise to the amine solution over 20 minutes.
-
Control: Keep internal temperature < 5°C to prevent bis-acylation or side reactions.
-
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC or LC-MS. The Acid Chloride is highly reactive; conversion is usually complete within 2 hours.
-
Note: The Bromine atom remains inert under these conditions.
-
-
Quench & Wash: Quench with saturated NaHCO3 solution. Wash the organic layer with 1M HCl (if product is not basic) and Brine. Dry over Na2SO4.[1]
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate).
Protocol C: Sterically Demanding Suzuki-Miyaura Coupling
Rationale: The 2-methyl group creates significant steric hindrance for the Palladium catalyst approaching the 3-bromo position. Standard ligands (PPh3) often result in low yields or dehalogenation. We employ Buchwald Precatalysts (e.g., XPhos Pd G3) to overcome this energy barrier.
Reagents:
-
Amide Intermediate (from Protocol B) (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%) or Pd(OAc)2 + SPhos.
-
Base: K3PO4 (3.0 equiv) or Cs2CO3.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed.
Step-by-Step:
-
Degassing: Sparge the solvent mixture with Nitrogen for 15 minutes. Oxygen is the enemy of this reaction.
-
Assembly: In a microwave vial or pressure tube, combine the Amide Intermediate, Boronic Acid, Base, and Catalyst.
-
Solvation: Add the degassed solvent. Seal the vessel.
-
Reaction: Heat to 80-100°C for 4-12 hours.
-
Optimization: If conversion is low, switch to Sphos Pd G3 and increase temperature to 110°C. The "Ortho-Effect" requires high energy input.
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via HPLC or Flash Chromatography.
Data & Validation
Solvent & Catalyst Screening Data
Table 1: Optimization of the Cross-Coupling Step (Protocol C) for a model 3-bromo-2-methylbenzamide substrate.
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | Observation |
| 1 | Pd(PPh3)4 | Toluene/EtOH | 90 | 15% | Mostly starting material recovered. |
| 2 | Pd(dppf)Cl2 | Dioxane/H2O | 90 | 45% | Significant protodehalogenation (loss of Br). |
| 3 | Pd(OAc)2 + SPhos | Toluene/H2O | 100 | 92% | Clean conversion. SPhos handles sterics well. |
| 4 | XPhos Pd G3 | THF/H2O | 60 | 88% | Good yield, lower temperature required. |
Handling & Safety Workflow
Acid chlorides are corrosive and lachrymators.
Figure 2: Safety decision tree for handling corrosive acid chloride intermediates.
References
-
BenchChem. (2025).[2][3] Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols. Retrieved from
-
Tang, W., et al. (2014).[4] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. Royal Society of Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 3-Bromo-2-methylbenzoic acid (CAS 76006-33-2).[5][6][7] Retrieved from
-
BASF. (2025). Acid Chlorides and Chloroformates - Safety and Handling Guidelines. Retrieved from
Disclaimer: This protocol involves hazardous chemicals (Acid Chlorides, Carbon Monoxide).[8][5][9] All procedures must be performed in a functioning fume hood by trained personnel.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-2-methylbenzoyl chloride | C8H6BrClO | CID 19367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 3-Bromo-2-methylbenzoic Acid | C8H7BrO2 | CID 2735590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Page loading... [wap.guidechem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. chemimpex.com [chemimpex.com]
Application Note: Divergent Synthesis of Heterocycles from 3-Bromo-2-methylbenzoyl chloride
[1]
Abstract
3-Bromo-2-methylbenzoyl chloride is a tri-functionalized building block that offers unique access to "privileged" medicinal chemistry scaffolds.[1] Unlike simple benzoyl chlorides, the presence of the ortho-methyl group adjacent to the carbonyl allows for ring-closing reactions that build the heterocyclic core onto the benzene ring. This guide provides validated protocols for synthesizing 4-bromo-isoindolin-1-ones (via radical bromination) and 5-bromo-isoquinolin-1-ones (via lateral lithiation), highlighting the regiochemical outcomes that make this starting material valuable for fragment-based drug discovery (FBDD).[1]
Strategic Analysis of the Scaffold
The utility of 3-Bromo-2-methylbenzoyl chloride lies in its ability to undergo regioselective cyclization .[1] The relative positions of the functional groups dictate the substitution pattern of the final heterocycle.
-
Site A (Acid Chloride): Immediate electrophilic handle for amide/ester formation.[1]
-
Site B (Methyl Group): Latent nucleophile (via lithiation) or electrophile (via radical bromination).[1]
-
Site C (Bromide): Orthogonal handle for Suzuki/Buchwald coupling after heterocycle formation.[1]
Regiochemical Mapping
-
Isoindolinone Pathway: The methyl group becomes C3 ; the bromide ends up at C4 .
-
Isoquinolinone Pathway: The methyl group becomes C4 ; the bromide ends up at C5 .
Figure 1: Divergent synthetic pathways accessing distinct heterocyclic cores.
Module A: Synthesis of 4-Bromo-isoindolin-1-ones
Target Application: PARP inhibitors, cereblon modulators.[1] Mechanism: Wohl-Ziegler bromination followed by intramolecular N-alkylation.[1]
This pathway converts the ortho-methyl group into an electrophile. We recommend converting the acid chloride to an ester first to avoid side reactions during radical bromination.
Protocol 1: One-Pot Cyclization from Methyl Ester[1]
Step 1: Esterification[1][2]
-
Dissolve 3-Bromo-2-methylbenzoyl chloride (10.0 mmol) in anhydrous MeOH (20 mL) at 0°C.
-
Add Et3N (11.0 mmol) dropwise.
-
Stir at RT for 2 h. Concentrate and partition between EtOAc/Water.[2] Dry (Na2SO4) and concentrate to yield Methyl 3-bromo-2-methylbenzoate .[1]
Step 2: Radical Bromination & Cyclization
-
Bromination: Dissolve the ester (1.0 equiv) in CCl4 or PhCF3 (Trifluorotoluene, a greener alternative). Add NBS (1.1 equiv) and AIBN (0.05 equiv).[1]
-
Reflux for 4-6 hours under N2. Monitor consumption of starting material by TLC.
-
Note: The product is the benzyl bromide intermediate.
-
-
Cool to RT and filter off succinimide. Concentrate the filtrate.
-
Cyclization: Redissolve the crude benzyl bromide in THF (0.2 M).
-
Add the desired Primary Amine (R-NH2, 1.2 equiv) and Diisopropylethylamine (DIPEA) (2.0 equiv).[1]
-
Heat to 60°C for 12 hours. The amine displaces the benzylic bromide and then cyclizes onto the ester.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine), then brine. Purify via column chromatography.
Key Data Points:
| Parameter | Specification |
|---|---|
| Yield (2 steps) | 55-70% |
| Regioselectivity | Exclusive (4-Bromo isomer) |
| Key Intermediate | Methyl 3-bromo-2-(bromomethyl)benzoate |[1]
Module B: Synthesis of 5-Bromo-isoquinolin-1(2H)-ones
Target Application: Kinase inhibitors, fused polycycles.[1] Mechanism: Lateral lithiation of the ortho-toluamide followed by condensation with a nitrile.
This pathway leverages the acidity of the benzylic protons when an amide is present. The bulky 3-bromo group directs lithiation to the methyl group (lateral) rather than the ring (ortho), though the amide group is the primary director.
Protocol 2: Lateral Lithiation-Condensation[1]
Step 1: Amide Formation[1]
-
Dissolve 3-Bromo-2-methylbenzoyl chloride (10 mmol) in DCM.
-
Add Aniline or tert-Butylamine (10 mmol) and Et3N (12 mmol) at 0°C.
-
Stir 1 h, wash with water, dry, and concentrate to yield the N-substituted-3-bromo-2-methylbenzamide .
Step 2: Lithiation & Ring Closure
-
Setup: Flame-dry a flask and purge with Argon. Dissolve the benzamide (1.0 equiv) in anhydrous THF (0.1 M).
-
Lithiation: Cool to -78°C . Dropwise add n-BuLi (2.2 equiv).[1]
-
Observation: The solution typically turns deep red/purple, indicating the formation of the benzylic dianion.
-
Note: The 3-bromo group is stable to n-BuLi at -78°C for short durations (<30 min) due to steric shielding and the faster kinetics of benzylic deprotonation facilitated by the amide. However, keep the time at -78°C under 20 mins to prevent lithium-halogen exchange.
-
-
Trapping: Add a Nitrile (R-CN, 1.5 equiv) dissolved in THF dropwise.
-
Stir at -78°C for 1 h, then allow to warm to RT over 2 h.
-
Quench: Add saturated NH4Cl (aq).
-
Cyclization: If the intermediate imine does not cyclize spontaneously, reflux the crude mixture in ethanolic HCl for 2 hours.
Key Data Points:
| Parameter | Specification |
|---|---|
| Yield | 40-60% |
| Regioselectivity | 5-Bromo isomer (Unique access) |
| Critical Control | Temperature must remain <-70°C during BuLi addition |[1]
Troubleshooting & Optimization
Handling the Acid Chloride
-
Hydrolysis Risk: 3-Bromo-2-methylbenzoyl chloride is moisture sensitive.[1] Store under inert gas. If the liquid appears cloudy or has white solids, distill or filter through a plug of anhydrous silica before use.
-
Reaction Rate: The ortho-methyl group adds steric bulk. Amide formations may require longer reaction times or heating compared to unsubstituted benzoyl chlorides.
Regiochemical Verification
References
-
Synthesis of Isoindolinones via Radical Bromination
-
Lateral Lithiation Methodology
- General Acid Chloride Handling: Title: Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols Source: Benchchem
-
Isoquinolinone Synthesis via Lithiation
Sources
- 1. iris.unisa.it [iris.unisa.it]
- 2. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]
- 3. Isoindolinone synthesis [organic-chemistry.org]
- 4. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 8. chemistry-chemists.com [chemistry-chemists.com]
- 9. researchgate.net [researchgate.net]
Solvent Effects on the Reactivity of 3-Bromo-2-methylbenzoyl Chloride: Application Notes and Protocols
Introduction: Navigating the Nuances of Acyl Chloride Reactivity
3-Bromo-2-methylbenzoyl chloride is a versatile bifunctional molecule, incorporating a reactive acyl chloride for nucleophilic acyl substitution and a substituted aromatic ring that allows for further synthetic modifications. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is significant. However, the successful application of this reagent hinges on a thorough understanding of its reactivity, which is profoundly influenced by the choice of solvent. The solvent is not merely an inert medium but an active participant that can dictate the reaction mechanism, rate, and even the product distribution.
This guide provides an in-depth exploration of the solvent effects on the reactivity of 3-Bromo-2-methylbenzoyl chloride. We will delve into the underlying principles governing these effects, drawing upon established mechanistic theories and providing field-proven protocols for researchers, scientists, and drug development professionals to control and optimize their reactions.
The Mechanistic Dichotomy: A Spectrum of SN1 and SN2 Pathways
The reaction of 3-Bromo-2-methylbenzoyl chloride with a nucleophile does not adhere to a single, rigid mechanism. Instead, it operates along a spectrum between a dissociative, SN1-like pathway and an associative, SN2-like pathway. The prevailing mechanism is a direct consequence of the interplay between the substrate's electronic and steric properties and the characteristics of the solvent.
-
The SN1-like Pathway (Dissociative): This pathway involves a slow, rate-determining ionization of the acyl chloride to form a resonance-stabilized acylium ion intermediate. This carbocation is then rapidly attacked by the nucleophile. Polar protic solvents, with their ability to solvate both the departing chloride anion and the forming acylium ion through hydrogen bonding and dipole-dipole interactions, are particularly adept at promoting this mechanism.[1]
-
The SN2-like Pathway (Associative): In this concerted mechanism, the nucleophile attacks the carbonyl carbon at the same time as the chloride ion departs. This pathway is favored in polar aprotic solvents. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[1]
The substitution pattern of 3-Bromo-2-methylbenzoyl chloride introduces specific electronic and steric factors:
-
Ortho-Methyl Group: This group exerts a steric hindrance effect, potentially disfavoring the backside attack required for a pure SN2 mechanism. It also possesses a weak electron-donating inductive effect.
-
Meta-Bromo Group: The bromine atom is an electron-withdrawing group through its inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The interplay of these substituent effects and the choice of solvent will determine the dominant reaction pathway.
Visualizing the Mechanistic Spectrum
Caption: Solvent and substituent influences on the reaction pathway of 3-Bromo-2-methylbenzoyl chloride.
Quantitative Insights: Solvent Polarity and Reaction Rates
| Solvent Type | Dielectric Constant (ε) | Typical Solvents | Expected Effect on SN1-like Pathway | Expected Effect on SN2-like Pathway |
| Polar Protic | High (>15) | Water, Methanol, Ethanol | Accelerated: Stabilization of the acylium ion intermediate and the chloride leaving group. | Retarded: Solvation of the nucleophile reduces its reactivity. |
| Polar Aprotic | High (>15) | Acetone, Acetonitrile, DMF, DMSO | Moderate: Can solvate the forming ions to some extent. | Accelerated: Solvates the cation, leaving the nucleophile "bare" and highly reactive. |
| Nonpolar | Low (<15) | Hexane, Toluene, Dichloromethane | Very Slow: Poor stabilization of charged intermediates. | Slow: Reactants may have poor solubility. |
Note on Dichloromethane (DCM): While often classified as nonpolar, DCM has a moderate dielectric constant and can support both SN1 and SN2 pathways to some extent, making it a common solvent for a variety of reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Acyl Substitution
This protocol provides a general framework for reacting 3-Bromo-2-methylbenzoyl chloride with a nucleophile (e.g., an alcohol or an amine) in different solvents to observe the effect on reaction time and yield.
Materials:
-
3-Bromo-2-methylbenzoyl chloride
-
Nucleophile (e.g., benzyl alcohol, aniline)
-
Anhydrous solvents (e.g., acetonitrile, tetrahydrofuran, dichloromethane)
-
Tertiary amine base (e.g., triethylamine or pyridine, if necessary to scavenge HCl)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) and, if used, the tertiary amine base (1.1 equivalents) in the chosen anhydrous solvent.
-
Addition of Acyl Chloride: Slowly add a solution of 3-Bromo-2-methylbenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred solution of the nucleophile at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by an appropriate technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Kinetic Monitoring of Solvolysis by UV-Vis Spectroscopy
This protocol details a method for determining the pseudo-first-order rate constant for the solvolysis of 3-Bromo-2-methylbenzoyl chloride in a given solvent.
Materials:
-
3-Bromo-2-methylbenzoyl chloride
-
Spectrophotometric grade solvent (e.g., 80:20 ethanol/water)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-Bromo-2-methylbenzoyl chloride in a dry, inert solvent (e.g., acetonitrile).
-
Spectrophotometer Setup: Set the spectrophotometer to a wavelength where the product (3-Bromo-2-methylbenzoic acid) has a significant absorbance and the starting material has minimal absorbance. Thermostat the cell holder to the desired reaction temperature (e.g., 25 °C).
-
Initiation of Reaction: Inject a small aliquot of the stock solution into a cuvette containing the pre-thermostatted solvolysis solvent and immediately begin recording the absorbance as a function of time.
-
Data Analysis: Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The pseudo-first-order rate constant (kobs) is the negative of the slope of this plot.
Workflow for Kinetic Analysis
Caption: Workflow for determining the solvolysis rate constant using UV-Vis spectroscopy.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the kinetic monitoring protocol, the linearity of the first-order plot provides an internal check on the assumed reaction order. Furthermore, repeating the experiment at different initial concentrations of the acyl chloride should yield the same pseudo-first-order rate constant, confirming the validity of the kinetic model. For synthetic protocols, consistency of yield and purity across multiple runs, as confirmed by spectroscopic analysis (NMR, IR, MS), will validate the chosen reaction conditions.
Conclusion: A Practical Guide to Optimizing Reactions
The reactivity of 3-Bromo-2-methylbenzoyl chloride is a finely tunable parameter, with the solvent playing a pivotal role in directing the reaction mechanism and influencing the rate. By understanding the principles of SN1 and SN2 reactions and the specific electronic and steric contributions of the substituents, researchers can make informed decisions about solvent selection. Polar protic solvents will generally favor a dissociative, SN1-like pathway, which may be advantageous when dealing with sterically hindered nucleophiles. Conversely, polar aprotic solvents will enhance the reactivity of the nucleophile, promoting a faster, associative SN2-like reaction. The provided protocols offer a starting point for the systematic investigation and optimization of reactions involving this important synthetic intermediate.
References
-
Bentley, T. W., & Llewellyn, G. (1990). The SN2-SN1 Spectrum. Progress in Physical Organic Chemistry, 17, 121-158. Available at: [Link]
-
Richard, J. P., & Jencks, W. P. (1982). A spectrum of mechanisms for nucleophilic reactions of acyl-enzyme intermediates. Journal of the American Chemical Society, 104(17), 4689-4691. Available at: [Link]
-
Kevill, D. N., & D'souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4805–4816. Available at: [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. Available at: [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. Available at: [Link]
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-2-methylbenzoyl chloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 30). Solvent Effects. Retrieved February 2, 2026, from [Link]
Sources
Large-scale synthesis procedure for 3-Bromo-2-methylbenzoyl chloride derivatives
Executive Summary & Strategic Rationale
3-Bromo-2-methylbenzoyl chloride (CAS: 21900-48-1) is a critical electrophilic building block in the synthesis of angiotensin II receptor antagonists (Sartans) and next-generation kinase inhibitors.[1] Its structural motif—a sterically crowded ortho-methyl group adjacent to the carbonyl—presents specific challenges in scale-up, primarily regarding reaction kinetics and the stability of the resulting acid chloride.[1]
This guide details a scalable, self-validating protocol for converting 3-bromo-2-methylbenzoic acid to its acid chloride using Thionyl Chloride (
Why this route? While Oxalyl Chloride is often used in medicinal chemistry (milligram scale), it is cost-prohibitive and generates carbon monoxide (CO) upon scale-up.[1] Thionyl chloride is the industrial standard because:
-
Atom Economy: Byproducts (
, ) are gaseous and self-purging.[1] -
Cost Efficiency:
is significantly cheaper than oxalyl chloride or phosphoryl chloride.[1] -
Purification: Excess reagent can be removed via simple distillation, avoiding aqueous workups that hydrolyze the product.[1][2]
Retrosynthetic & Mechanistic Analysis
The transformation relies on the nucleophilic acyl substitution of the carboxylic acid.[3] On a large scale, the reaction is activated by the Vilsmeier-Haack type intermediate formed between DMF and
Reaction Scheme (Graphviz)[1]
Figure 1: Mechanistic pathway highlighting the activation of the sterically hindered acid via the catalytic DMF species.[1][4]
Large-Scale Protocol (10 kg Basis)
Safety Warning: This reaction generates massive volumes of acidic gas (
Materials & Stoichiometry[1]
| Component | Role | Eq. | Mass (kg) | Moles | Density |
| 3-Bromo-2-methylbenzoic acid | SM | 1.0 | 10.00 | 46.5 | Solid |
| Thionyl Chloride ( | Reagent | 1.5 | 8.30 | 69.8 | 1.64 g/mL |
| DMF | Catalyst | 0.05 | 0.17 | 2.3 | 0.94 g/mL |
| Toluene | Solvent | 3.0 vol | 30.0 L | - | 0.87 g/mL |
Note: Toluene is used to maintain a stirrable slurry and assist in azeotropic removal of residual thionyl chloride later.[1] Neat reactions are possible but risk solidification upon cooling.
Step-by-Step Methodology
Phase 1: Reactor Setup & Charging
-
Inertion: Purge a 50 L Glass-Lined Reactor (GLR) with
to remove ambient moisture. -
Scrubber Check: Ensure the off-gas line is connected to a packed-bed scrubber circulating 15% NaOH solution.[1]
-
Charging:
-
Charge 30 L Toluene .
-
Charge 10.0 kg 3-Bromo-2-methylbenzoic acid via the solids port. Start agitation (100 RPM).
-
Charge 0.17 kg DMF .
-
Observation: The mixture will be a white/off-white slurry.[1]
-
Phase 2: Controlled Addition (The Critical Step)
-
Temperature Control: Heat the jacket to 45°C.
-
Addition: Add 8.3 kg Thionyl Chloride via a header tank over 2–3 hours .
-
Process Control: Monitor the scrubber temperature.[1] If the scrubber exotherms too rapidly, pause addition.
-
Chemistry Insight: The ortho-methyl group provides steric hindrance.[1] Unlike simple benzoic acids, this reaction requires thermal energy to initiate, but once started, gas evolution is rapid.[1]
-
Phase 3: Reaction & Completion
-
Reflux: Once addition is complete, ramp reactor temperature to 75–80°C (gentle reflux).
-
Hold: Maintain reflux for 4–6 hours.
Phase 4: Workup & Isolation
-
Distillation (Atmospheric): Switch condenser to distillation mode. Distill off excess
and roughly 50% of the Toluene at atmospheric pressure (up to 110°C pot temp). -
Vacuum Distillation: Apply vacuum (gradually to 50 mbar). Distill remaining toluene.[1]
-
Product Collection: The product is a high-boiling liquid.[1]
Process Engineering & Safety Workflow
Handling 10kg of substrate generates ~46 moles of
Engineering Controls Diagram (Graphviz)[1]
Figure 2: Critical engineering controls to manage toxic off-gassing during the chlorination step.
Analytical Quality Control
Direct analysis of acid chlorides is difficult due to hydrolysis.[1] The standard method involves derivatization .[1]
Method A: Derivatization HPLC (Recommended)[1]
-
Principle: Convert the reactive acid chloride into a stable methyl ester in situ before injection.[1]
-
Sample Prep: Dissolve 50 mg product in 1 mL anhydrous Methanol (HPLC grade). Sonicate for 5 mins.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Acetonitrile : Water (0.1%
) Gradient.[1] -
Detection: UV @ 230 nm.[1]
-
Interpretation: The peak observed is Methyl 3-bromo-2-methylbenzoate.[1]
Method B: Direct GC-FID[1]
-
Applicability: Only if the injector port is moisture-free.[1]
-
Column: DB-5 or equivalent non-polar capillary column.[1]
-
Injector Temp: 250°C.
-
Note: Watch for "ghost peaks" of benzoic acid if the liner is wet.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Inactive catalyst or wet solvent.[1] | Add fresh DMF (0.01 eq). Ensure Toluene KF < 0.05%.[1] |
| Dark Color (Black/Tar) | Overheating or thermal degradation. | Do not exceed 85°C. Check oil bath/jacket temperature.[1] |
| Solidification in Condenser | Product freezing (Sublimation). | Ensure condenser coolant is not too cold (keep > 10°C) or use trace heating on lines. |
| High Acid Content in Product | Hydrolysis during storage.[1][5] | Store under Argon. Use septum-sealed containers. |
References
-
PubChem. 3-Bromo-2-methylbenzoyl chloride (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Organic Process Research & Development.Scale-up of Acid Chloride Synthesis. (General reference for
handling). [Link]
Sources
Troubleshooting & Optimization
Technical Guide: Isolation & Purification of 3-Bromo-2-methylbenzoyl Chloride
Document ID: TG-BMBC-001 Department: Process Chemistry & Technical Support Last Updated: 2026-02-02
Executive Summary & Chemical Context[1][2][3][4][5]
Compound: 3-Bromo-2-methylbenzoyl chloride CAS: 50916-56-8 (Acid precursor: 52778-68-0) Primary Application: Electrophilic intermediate for amide/ester coupling in drug discovery scaffolds.[1]
This guide addresses the purification of 3-Bromo-2-methylbenzoyl chloride synthesized from its corresponding carboxylic acid. The primary challenge with this intermediate is its high susceptibility to hydrolysis and the difficulty in removing excess chlorinating reagents (thionyl chloride or oxalyl chloride) without degrading the product.
Crucial Warning: Standard chromatographic techniques (Flash Column Chromatography on Silica/Alumina) cannot be used for this product. The moisture in the silica gel will hydrolyze the acid chloride back to the starting material (3-bromo-2-methylbenzoic acid) immediately.
The Synthesis: Controlling Impurities at the Source
Purification begins with the reaction setup. The choice of reagent dictates the impurity profile.
Reagent Selection Matrix
| Reagent | By-products | Removal Difficulty | Recommended For |
| Thionyl Chloride ( | Moderate (BP 76°C) | Large scale (>10g); Robust substrates.[1] | |
| Oxalyl Chloride ( | Easy (BP 61°C) | Small scale (<5g); High-purity needs. |
Expert Insight: The 2-methyl group provides steric hindrance near the carbonyl carbon. While this stabilizes the final acid chloride against rapid hydrolysis compared to benzoyl chloride, it also slows the chlorination reaction.
-
Recommendation: Use Oxalyl Chloride with catalytic DMF (N,N-Dimethylformamide) for gram-scale synthesis to minimize non-volatile sulfur impurities.
Purification Protocols
Choose Protocol A if using the product immediately for a coupling reaction. Choose Protocol B if the product must be stored or requires >98% purity.
Protocol A: The "Azeotropic Strip" (For Immediate Use)
Best for removing thionyl chloride without thermal stress.
Principle: Thionyl chloride forms azeotropes with toluene, allowing it to be removed at lower temperatures than its boiling point.
-
Evaporation: Concentrate the crude reaction mixture on a rotary evaporator (bath temp <40°C).
-
The Chase: Add Anhydrous Toluene (approx. 3x reaction volume) to the crude oil.
-
Strip: Re-evaporate the toluene.
-
Repeat: Perform step 2 and 3 a total of three times .
-
Validation: A properly stripped product should be a viscous oil (often yellow/orange) with no sharp acrid smell of
, though a faint halogen smell will persist.
Protocol B: High-Vacuum Distillation (For Purity/Storage)
The Gold Standard for isolation.
Physical Properties (Estimated):
-
Boiling Point: ~105–115°C at 5 mmHg (Analogous to 3-bromobenzoyl chloride).
-
Appearance: Clear to pale yellow liquid (may solidify upon cooling).
Step-by-Step:
-
Setup: Assemble a short-path distillation apparatus. Grease all joints heavily; leaks will cause hydrolysis.
-
Degas: Apply vacuum gradually to remove residual solvents/gases.
-
Heat: Slowly increase oil bath temperature.
-
Foreshot: Discard the first few drops (often contains residual
or HCl).
-
-
Collection: Collect the steady fraction.
-
Note: If the product solidifies in the condenser, use a heat gun gently to melt it into the receiving flask.
-
-
Backfill: Backfill the system with Argon or Nitrogen only.[1] Never air.
Visual Workflow
The following diagram illustrates the decision logic for processing the crude reaction mixture.
Figure 1: Decision matrix for processing 3-Bromo-2-methylbenzoyl chloride.
Troubleshooting & FAQs
Q1: My product turned into a white solid during rotary evaporation. What happened?
Diagnosis: Hydrolysis. The white solid is likely the starting material, 3-bromo-2-methylbenzoic acid.[1] This occurs if the rotary evaporator was not dry, or if atmospheric moisture entered the flask.
-
Fix: You can salvage this. Dissolve the solid in thionyl chloride (neat) and reflux for 1-2 hours again. The acid will convert back to the chloride.[2]
Q2: The product has a dark red/brown color. Is it ruined?
Diagnosis: Trace Iodine or Polymerization. Acid chlorides are often straw-colored. A dark color usually indicates trace impurities from the thionyl chloride (sulfur chlorides) or slight decomposition.
-
Action: If the H-NMR is clean, the color is cosmetic and will likely wash out in the next step (amide coupling). If purity is critical, perform Protocol B (Distillation) .
Q3: Can I use Silica Gel TLC to check the progress?
Diagnosis: Methodological Error. No. The acid chloride will react with the water on the silica plate and appear as the carboxylic acid (spot at baseline or low Rf).
-
Correct Method: Perform a "Mini-Quench." Take 1 drop of the reaction mixture, add it to 0.5 mL of Methanol. Run TLC on this. You will see the Methyl Ester , which is stable on silica.
Q4: Why is there a "singlet" peak at ~8.0 ppm in my proton NMR?
Diagnosis: DMF Formyl Proton. If you used DMF as a catalyst, this is the formyl proton of the Vilsmeier intermediate or residual DMF.
-
Fix: This is hard to remove by stripping. It usually washes out in the aqueous workup of the next step. Do not worry about it at this stage unless it interferes with stoichiometry.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for acid halide synthesis).
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).
-
Sigma-Aldrich. 3-Bromobenzoyl chloride Product Sheet. (Used as physical property analog).[1]
-
BenchChem. Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid. (General synthesis parameters).
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.
Sources
Stability of 3-Bromo-2-methylbenzoyl chloride under aqueous conditions
Executive Summary
3-Bromo-2-methylbenzoyl chloride is thermodynamically unstable in aqueous media. Like all acid chlorides, it undergoes nucleophilic acyl substitution with water (hydrolysis) to form 3-bromo-2-methylbenzoic acid and hydrochloric acid (HCl).
However, it exhibits kinetic persistence due to the steric hindrance of the ortho-methyl group. This structural feature slows the rate of hydrolysis compared to unsubstituted benzoyl chloride, allowing for successful interfacial reactions (e.g., Schotten-Baumann conditions) if executed rapidly.
Module 1: The Mechanics of Instability
To troubleshoot effectively, you must understand the competing forces at play in this specific molecule.
The Structural Tug-of-War
The reactivity of this compound in water is defined by two opposing factors:
-
Electronic Activation (Destabilizing): The bromine atom at the 3-position is electron-withdrawing (inductive effect, -I). This pulls electron density away from the benzene ring and the carbonyl carbon, making the carbonyl more electrophilic and susceptible to attack by water [1].
-
Steric Shielding (Stabilizing): The methyl group at the 2-position (ortho) creates a physical barrier. It hinders the trajectory of the incoming water nucleophile and forces the carbonyl group out of planarity with the benzene ring. This increases the activation energy for hydrolysis, effectively "buying time" for the researcher [2].
The Hydrolysis Pathway
When exposed to moisture, the compound degrades via the following pathway. Note that this reaction is exothermic and generates gas (HCl).
Figure 1: Hydrolysis pathway showing the rate-limiting step caused by steric hindrance.
Module 2: Practical Handling (FAQs)
Q1: Can I use this compound in aqueous biphasic reactions (Schotten-Baumann)?
Yes, but it is a "Race Condition." You are racing the amine (your target nucleophile) against water (the solvent). Because amines are significantly better nucleophiles than water, the reaction will favor amide formation if the system is well-mixed and the acid chloride is added slowly.
Protocol: Optimized Schotten-Baumann
-
Phase A (Aqueous): Dissolve your amine and base (NaOH or Na₂CO₃) in water. Cool to 0°C.[1]
-
Phase B (Organic): Dissolve 3-Bromo-2-methylbenzoyl chloride in DCM or Diethyl Ether.
-
Addition: Add Phase B to Phase A dropwise with vigorous stirring.
-
Why? Vigorous stirring maximizes the surface area between phases, allowing the amine to intercept the acid chloride at the interface before water can hydrolyze it [3].
-
-
Quench: Verify pH is >10 to ensure the HCl byproduct is neutralized.
Q2: Why did my reaction smoke/fume when I added water?
Cause: Rapid Hydrolysis. The "smoke" is hydrochloric acid (HCl) mist formed when the released HCl gas meets atmospheric moisture. Correction:
-
Never add water directly to the neat acid chloride.
-
Always dilute the acid chloride in an inert solvent (DCM, THF, Toluene) before bringing it into contact with an aqueous phase.
-
Ensure an excess of base is present to trap the HCl immediately as a salt (NaCl).
Module 3: Troubleshooting & Diagnostics
Diagnostic Flowchart
Use this logic tree to determine the state of your reagent.
Figure 2: Rapid diagnostic decision tree for reagent integrity.
Analytical Comparison Data
If you suspect degradation, compare your analytical data against these expected shifts.
| Feature | 3-Bromo-2-methylbenzoyl chloride (Intact) | 3-Bromo-2-methylbenzoic acid (Degraded) |
| Physical State | Liquid (Yellow/Clear) | Solid (White/Off-white) |
| Solubility | Soluble in DCM, THF, Toluene | Soluble in Base; Poor in cold water |
| TLC (Hex/EtOAc) | High R_f (Non-polar) | Low R_f (Streaks near baseline) |
| ¹H NMR (Methyl) | ~2.5 - 2.6 ppm (Deshielded) | ~2.4 - 2.5 ppm (Slight upfield shift) |
| ¹H NMR (Acid Proton) | Absent | Broad singlet >10 ppm (Exchangeable) |
| ¹³C NMR (C=O) | ~168 ppm | ~172-180 ppm |
Note on NMR: The ortho-methyl group in the acid chloride is in the deshielding cone of the carbonyl. Upon hydrolysis to the acid, the magnetic anisotropy changes, typically causing a slight shift. The most definitive marker is the appearance of the carboxylic acid proton (broad, >10 ppm) or the shift in the carbonyl carbon peak [4].
Module 4: Storage & Emergency Protocols
Storage Best Practices
-
Condition: Store under inert atmosphere (Argon/Nitrogen).
-
Container: Tightly sealed glass with a PTFE-lined cap. Parafilm is insufficient for long-term storage as HCl fumes can degrade it.
-
Temperature: 2-8°C (Refrigerated). Cold temperatures kinetically inhibit hydrolysis from trace moisture.
-
Desiccant: Store the secondary container in a desiccator containing Drierite or P₂O₅.
Emergency Neutralization (Spill)
If the bottle breaks or spills on the bench:
-
Evacuate: The fumes are corrosive.
-
PPE: Wear a full-face shield and chemical-resistant gloves (Nitrile/Neoprene).
-
Neutralize: Do not spray water. Cover the spill with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate. This will fizz (release CO₂) as it neutralizes the acid.
-
Cleanup: Once the fizzing stops, sweep up the solid and dispose of it as solid chemical waste [5].
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Bentley, T. W., & Shim, C. S. (1993). Mechanism of solvolysis of acid chlorides. Journal of the Chemical Society, Perkin Transactions 2, (9), 1659-1663. Link
-
Schotten, C. (1884).[2] Ueber die Oxydation des Piperidins.[2] Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.[2] (Foundational text on interfacial amide synthesis).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Acyl Chloride vs Acid NMR shifts).
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Sources
Technical Support Center: Removal of Unreacted 3-Bromo-2-methylbenzoyl chloride
Executive Summary
This guide addresses the removal of unreacted 3-Bromo-2-methylbenzoyl chloride (BMBC) from reaction mixtures. As an electrophilic acylating agent, BMBC is highly reactive. Its persistence in a reaction mixture poses stability risks to the final product (via hydrolysis or secondary acylation) and complicates downstream analysis.
The 2-methyl substituent on the benzene ring introduces steric hindrance near the carbonyl carbon. While this stabilizes the acid chloride against ambient moisture relative to unhindered benzoyl chlorides, it also renders standard aqueous washes less immediately effective, often requiring extended quenching times or nucleophilic catalysis.
Decision Matrix: Selecting the Right Protocol
Before proceeding, evaluate your product's stability and the scale of your reaction. Use the flow chart below to determine the optimal removal strategy.
Figure 1: Decision matrix for selecting the appropriate purification workflow.
Method A: Hydrolysis & Liquid-Liquid Extraction (Standard)
Best For: Stable products (amides, esters) on a gram-to-kilogram scale. Principle: Convert the lipophilic acid chloride into its corresponding carboxylic acid (3-bromo-2-methylbenzoic acid), which is then deprotonated by a mild base to become water-soluble.
The Challenge: Steric Hindrance
The ortho-methyl group in BMBC sterically shields the carbonyl carbon from nucleophilic attack by water. Unlike benzoyl chloride, which hydrolyzes rapidly, BMBC may survive a brief aqueous wash, leading to "acid chloride carryover" into the organic phase.
Protocol
-
Quenching (Critical Step):
-
Add saturated aqueous NaHCO₃ (Sodium Bicarbonate) to the reaction mixture.
-
Crucial: Stir vigorously for at least 30–60 minutes at room temperature. The evolution of CO₂ gas indicates active neutralization of the HCl byproduct.
-
Pro-Tip: If hydrolysis is sluggish (monitored by TLC), add a catalytic amount of DMAP (4-Dimethylaminopyridine) or Pyridine (1–5 mol%) to the biphasic mixture. This acts as a nucleophilic shuttle, rapidly reacting with BMBC to form an acyl-pyridinium intermediate that is highly susceptible to hydrolysis.
-
-
Phase Separation:
-
Base Wash (Removal):
-
Verification:
-
Check the pH of the aqueous wash; it should remain basic (
). If acidic, significant acid chloride or acid remains; repeat the wash.
-
Data Summary: Solubility Profile
| Species | Organic Phase (DCM/EtOAc) | Aqueous Phase (Basic pH >9) |
|---|---|---|
| BMBC (Reactant) | High | Low (Hydrolyzes slowly) |
| Product (Amide/Ester) | High | Low |
| Hydrolyzed Acid | High | Very High (as Carboxylate) |
Method B: Polymer-Supported Scavenging (High Sensitivity)
Best For: High-throughput screening (HTS), acid-sensitive products, or small-scale (<100 mg) reactions where aqueous workup causes emulsions. Principle: Use a polymer-bound amine (nucleophile) to covalently bind the electrophilic acid chloride. The impurity is removed by simple filtration.[2]
Protocol
-
Reagent Selection:
-
Use Trisamine Resin (Polystyrene-supported Tris(2-aminoethyl)amine) or Benzylamine Resin .
-
Loading: Typically 3.0–4.0 mmol/g. Use 3 equivalents relative to the estimated excess BMBC.
-
-
Incubation:
-
Filtration:
-
Filter the mixture through a fritted funnel or a cotton plug.
-
Wash the resin with solvent (DCM/THF) to recover all product.
-
Concentrate the filtrate.[2]
-
Figure 2: Mechanism of solid-phase scavenging.
Method C: Derivatization to Methyl Ester
Best For: When the acid chloride streaks on chromatography or when the hydrolyzed acid co-elutes with the product. Principle: Convert the difficult-to-handle acid chloride into a stable, non-polar methyl ester, which has a distinct Rf value on silica gel.
Protocol
-
Add Methanol (MeOH) (5–10 equivalents) and a base (Triethylamine) to the reaction mixture.
-
Note: If the reaction solvent is already alcoholic, this happens automatically.
-
-
Stir for 30 minutes.
-
Evaporate the solvent.
-
Purify via Flash Column Chromatography. The impurity is now Methyl 3-bromo-2-methylbenzoate .
Troubleshooting & FAQ
Q1: I used Method A (Hydrolysis), but I still see the acid chloride peak in my NMR.
-
Cause: Insufficient hydrolysis time. The 2-methyl group creates a "steric pocket" that repels water.
-
Fix: Re-dissolve the crude oil in THF/Water (3:1) and add 5 mol% DMAP. Heat to 40°C for 30 minutes. The DMAP acts as a nucleophilic catalyst, bypassing the steric barrier.
Q2: My product is an amine. Can I use the Scavenger Resin (Method B)?
-
Risk: If your product is a primary or secondary amine, it will compete with the resin for the acid chloride (if the reaction wasn't finished) or the resin might bind your product if the resin is acidic.
-
Correction: Ensure the reaction is complete before adding resin. Use an electrophilic scavenger (like isocyanate resin) to remove excess amine starting material, but for removing BMBC, you must use a nucleophilic resin (Trisamine). Since your product is also a nucleophile, Method A (Hydrolysis) is safer, provided you extract at a pH where your amine product is neutral.
Q3: Is BMBC volatile? Can I just put it on the high-vac?
-
Data: Similar compounds (e.g., o-chlorobenzoyl chloride) have boiling points around 93–95°C at 10 mmHg .[12]
-
Answer: It is not volatile enough to be removed by a standard rotovap. It requires high-vacuum distillation (<1 mmHg) and heat, which risks decomposing your product. Chemical removal is preferred.
Q4: Safety Warning?
-
Alert: Like all benzoyl chlorides, BMBC is a lachrymator (tear gas) and releases HCl upon contact with moisture. Always handle in a fume hood. Glassware used for this compound should be rinsed with dilute NaOH inside the hood before being removed for cleaning.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Valerio, C., et al. (2004). "Solid phase extraction purification of carboxylic acid products." University of Pittsburgh / Tetrahedron Letters. 6 (Validation of scavenger resin efficiency for acyl halides).
-
BenchChem Technical Support . (2025). "Removing unreacted methanesulfonyl chloride from reaction mixture." 2 (General protocols for quenching electrophilic chlorides).
-
Organic Syntheses . (1929). "o-Chlorobenzoyl chloride."[12] Org.[5][1][2][12] Synth. 9, 22. 12 (Physical property comparisons for ortho-substituted benzoyl chlorides).
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. reddit.com [reddit.com]
- 11. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Preventing hydrolysis of 3-Bromo-2-methylbenzoyl chloride during workup
Ticket ID: #T-BrMeBzCl-001 Subject: Preventing Hydrolysis During Workup & Isolation Status: Open / High Priority Assigned Specialist: Senior Application Scientist
Executive Summary
You are experiencing yield loss due to the rapid hydrolysis of 3-Bromo-2-methylbenzoyl chloride . While the ortho-methyl group provides minor steric shielding, it is insufficient to counteract the strong electron-withdrawing effect of the 3-bromo substituent. This combination makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.
Immediate Action Required: Stop all standard aqueous washes (e.g., saturated NaHCO₃, water, or brine) unless strictly modified for temperature and contact time. Transition to azeotropic removal of volatiles as your primary isolation strategy.
Module 1: The Mechanism of Failure
Why is my compound hydrolyzing despite the steric hindrance?
Many researchers assume the ortho-methyl group (position 2) acts as a "shield" against hydrolysis. However, in this specific molecule, the electronic activation from the bromine atom (position 3) overrides the steric protection.
-
Steric Effect (2-Me): Provides a small physical barrier to nucleophiles, retarding the rate of attack slightly compared to benzoyl chloride.
-
Electronic Effect (3-Br): The bromine atom is electron-withdrawing (Inductive effect, -I). It pulls electron density away from the aromatic ring and the carbonyl carbon, making the carbonyl significantly more electrophilic and reactive toward water.
Figure 1: The electronic activation by the 3-bromo group overwhelms the steric protection of the 2-methyl group, facilitating rapid hydrolysis.
Module 2: Isolation Protocols
Protocol A: The Anhydrous Isolation (Gold Standard)
Use this method for >95% of applications. This protocol relies on physical separation (distillation) rather than chemical washing to remove impurities like thionyl chloride (
Reagents Required:
-
Anhydrous Toluene (stored over molecular sieves).
-
Rotary Evaporator with a high-quality vacuum pump (<10 mbar).
Step-by-Step:
-
Initial Evaporation: Concentrate the reaction mixture (containing crude acid chloride and excess
) on a rotary evaporator at 40°C . -
The Toluene Chase (Critical):
-
Repeat: Perform the toluene chase 3 times .
-
Final Drying: Place the flask under high vacuum (Schlenk line, <1 mbar) for 1 hour to remove residual toluene.
-
Result: You will obtain a clear, dark yellow liquid [1] that is free of acidic gases and ready for the next step without ever touching water.
Protocol B: The "Flash" Aqueous Wash (High Risk)
Use ONLY if: You have inorganic salts (e.g., from catalytic DMF or alkali bases) that must be removed before the next step and filtration is insufficient.
Safety Rule: This process must be completed in < 60 seconds .
-
Preparation:
-
Cool the reaction mixture (dissolved in DCM or Et₂O) to 0°C .
-
Prepare a saturated NaHCO₃ solution and cool it to 0°C (ice slurry).
-
-
The Wash:
-
Pour the cold organic phase into a pre-cooled separatory funnel.
-
Add the ice-cold NaHCO₃.
-
Shake vigorously for 10 seconds only.
-
Immediately drain the organic layer.
-
-
Immediate Drying:
-
Drain directly into a flask containing a large excess of anhydrous MgSO₄ .
-
The drying agent stops any residual water from continuing the hydrolysis.
-
Figure 2: Decision tree for isolating sensitive acid chlorides. Route A is strongly recommended to preserve yield.
Module 3: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| White solid precipitates in the oil after workup. | Hydrolysis has occurred; the solid is likely 3-bromo-2-methylbenzoic acid . | Filter the solid (the acid is less soluble in DCM/Hexanes). Re-chlorinate the solid with |
| Bubbling continues when added to the next nucleophile (amine/alcohol). | Residual | Perform two more toluene azeotrope cycles. Ensure high vacuum is applied for >1 hour. |
| Low Yield after aqueous wash. | Contact time with water was too long or pH was too high. | Switch to Protocol A (Anhydrous). If wash is mandatory, use ice-cold water instead of base to lower OH⁻ concentration. |
Q: Can I store the acid chloride? A: Yes, but only under strict inert conditions. Store in a Schlenk flask under Nitrogen/Argon at 4°C. If the liquid turns cloudy or develops a white crust, it has hydrolyzed.
Q: Why not use Oxalyl Chloride instead of Thionyl Chloride?
A: Oxalyl chloride is an excellent alternative. It allows for milder reaction conditions (room temperature) and produces volatile byproducts (CO, CO₂, HCl) that are easier to remove than
References
-
ChemicalBook. (2023).[6] 3-Bromo-2-methylbenzoyl chloride Properties and Suppliers. Retrieved from
-
BenchChem Technical Support. (2025). Removal of Excess Thionyl Chloride: Azeotropic Distillation. Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Sigma-Aldrich. (n.d.).[7] 3-Bromobenzyl chloride Product Analysis. (Used for comparative reactivity data of bromo-substituted benzoyl derivatives). Retrieved from
Sources
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Technical Support Center: Identification of Unknown Byproducts by NMR and MS
Welcome to the Technical Support Center for the Identification of Unknown Byproducts by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct characterization. Here, you will find practical, field-proven insights and troubleshooting strategies to confidently identify unexpected molecules in your reactions.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected spot on my TLC or a new peak in my LC-MS. What is the very first step I should take for characterization?
A1: The immediate first step is to acquire high-quality data from both high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy. HRMS will provide an accurate mass and potential elemental composition, which are fundamental for identifying an unknown compound.[1] A simple 1D ¹H NMR of the crude mixture can offer initial structural clues.[1]
Q2: My crude ¹H NMR spectrum is a complex mess of overlapping peaks. What are my options?
A2: Overlapping peaks in a 1D NMR spectrum are a common challenge with complex mixtures. To deconstruct the complexity, consider the following approaches:
-
Change the solvent: Using a different deuterated solvent can alter the chemical shifts of your compounds, potentially resolving the overlap.[1][2]
-
Increase magnetic field strength: A higher field NMR spectrometer will provide better spectral dispersion.[1]
-
Utilize 2D NMR: Techniques such as COSY, HSQC, and HMBC are powerful tools for resolving individual signals and establishing through-bond correlations within a molecule.[1]
-
Isolate the byproduct: If possible, purifying the unknown component via chromatography will yield a clean sample for unambiguous NMR analysis.[1]
Q3: My HRMS data gives me a molecular formula that doesn't correspond to any expected byproduct. What could be the reason?
A3: An unexpected molecular formula from HRMS can stem from several possibilities:
-
Unforeseen reaction pathways: Your reaction may have taken an unexpected turn, leading to a product you hadn't predicted.[1]
-
Contamination: The signal might originate from a contaminant introduced from solvents, reagents, or even glassware.[1][3]
-
Formation of adducts: In mass spectrometry, molecules frequently form adducts with solvents or salts (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺). It is crucial to check for these common additions.[1][4][5]
-
Degradation: The starting material or the product might have degraded during the reaction or workup.[1]
Q4: I can clearly see my byproduct in the mass spectrometer, but it's invisible in the NMR spectrum. Why is this happening?
A4: This is a common and often perplexing issue. Several factors could be at play:
-
Low concentration: The byproduct may be present at a concentration that is below the detection limit of the NMR spectrometer but still detectable by the more sensitive MS.
-
Paramagnetic species: The presence of even trace amounts of paramagnetic metals can cause extreme broadening of NMR signals, making them disappear into the baseline.[1]
-
Dynamic exchange: If your molecule is undergoing chemical exchange on the NMR timescale, its signals can broaden significantly and become difficult to observe.[1]
-
Insolubility: The byproduct may not be sufficiently soluble in the chosen NMR solvent.[1]
Byproduct Identification Workflow
The following diagram illustrates a systematic workflow for the identification of unknown byproducts by integrating NMR and MS data.
Caption: A streamlined workflow for byproduct identification.
Troubleshooting Guides
NMR Spectroscopy Troubleshooting
Issue 1: Poor Signal Intensity or No Observable Peaks
-
Potential Cause: Sample Concentration
-
Explanation: The concentration of the byproduct may be too low for detection by NMR.
-
Solution:
-
If possible, concentrate the sample further.
-
Increase the number of scans during NMR acquisition to improve the signal-to-noise ratio.
-
Use a higher-field NMR spectrometer for enhanced sensitivity.
-
-
-
Potential Cause: Poor Solubility
-
Explanation: The byproduct may not be adequately dissolved in the chosen deuterated solvent.[2]
-
Solution:
-
Try a different deuterated solvent in which your compound is more soluble. Common choices include chloroform-d, DMSO-d6, methanol-d4, and acetone-d6.[2]
-
Gently warm the sample to aid dissolution, but be cautious of potential degradation.
-
-
-
Potential Cause: Paramagnetic Impurities
-
Explanation: Paramagnetic metals can cause significant line broadening, effectively making peaks disappear.[1]
-
Solution:
-
Pass the sample through a small plug of Celite or silica gel to remove solid impurities.
-
If metal contamination is suspected from a reagent, consider purifying the starting materials.
-
-
Issue 2: Broad or Distorted Peaks
-
Potential Cause: Poor Shimming
-
Potential Cause: Chemical Exchange
-
Explanation: If the byproduct is undergoing conformational changes or proton exchange on the NMR timescale, this can lead to peak broadening.[1]
-
Solution:
-
Acquire the NMR spectrum at a different temperature. Lowering the temperature may slow the exchange process and sharpen the peaks, while increasing the temperature can sometimes coalesce broad peaks into a sharp average.[2]
-
-
Issue 3: Identifying Common Impurities
-
Explanation: Signals from residual solvents and common laboratory contaminants can complicate spectral interpretation.
-
Solution:
Table 1: ¹H NMR Chemical Shifts of Common Laboratory Solvents
| Solvent | CDCl₃ (ppm) | DMSO-d₆ (ppm) | D₂O (ppm) | Acetone-d₆ (ppm) |
| Acetone | 2.17 | 2.09 | 2.22 | 2.05 (residual) |
| Acetonitrile | 2.05 | 2.07 | 2.06 | 2.05 |
| Dichloromethane | 5.30 | 5.76 | 5.33 | 5.64 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.39 (q), 1.11 (t) | 3.59 (q), 1.16 (t) | 3.40 (q), 1.12 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.04 (q), 1.99 (s), 1.16 (t) | 4.12 (q), 2.08 (s), 1.21 (t) | 4.04 (q), 1.97 (s), 1.18 (t) |
| Hexane | 1.25, 0.88 | 1.24, 0.86 | 1.29, 0.88 | 1.26, 0.88 |
| Methanol | 3.49 | 3.16 | 3.34 | 3.31 |
| Toluene | 7.27-7.17, 2.36 | 7.25-7.15, 2.30 | 7.30-7.20, 2.34 | 7.28-7.18, 2.32 |
| Water | 1.56 | 3.33 | 4.79 | 2.84 |
Note: Chemical shifts can vary slightly with concentration and temperature.[11]
Mass Spectrometry Troubleshooting
Issue 1: Poor Signal Intensity or No Detectable Ion
-
Potential Cause: Improper Sample Preparation or Concentration
-
Explanation: The analyte concentration may be too low, or the sample matrix may be interfering with ionization.[15][16]
-
Solution:
-
Ensure the sample is appropriately concentrated. If it's too dilute, you may not get a strong signal.[16]
-
If the sample is too concentrated, it could cause ion suppression.[16] Dilute the sample and re-analyze.
-
Perform a simple sample cleanup, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
-
-
Potential Cause: Inefficient Ionization
-
Explanation: The chosen ionization technique (e.g., ESI, APCI) may not be suitable for your analyte.[15][16]
-
Solution:
-
Experiment with different ionization sources if available.
-
Switch between positive and negative ion modes.
-
Modify the mobile phase by adding additives (e.g., formic acid for positive mode, ammonia for negative mode) to promote ionization.
-
-
Issue 2: Ion Suppression
-
Explanation: Ion suppression occurs when other components in the sample matrix compete with the analyte for ionization, leading to a reduced signal.[17][18][19] This is a significant issue in electrospray ionization (ESI).[18][20]
-
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting ion suppression.
Issue 3: Unidentified Peaks and Adducts
-
Explanation: Mass spectra often contain peaks that are not the simple protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. These can be adducts, fragments, or multimers.[4][5]
-
Solution:
-
Always look for common adducts by adding the mass of the adducting species to your expected molecular weight.
-
In-source fragmentation can occur, where the molecule breaks apart in the ionization source. Look for mass differences that correspond to the loss of common functional groups.[4]
-
Table 2: Common Adducts and Fragments in Mass Spectrometry
| Adduct/Fragment | Mass Change | Common in |
| Positive Ion Mode Adducts | ||
| Sodium ([M+Na]⁺) | +22.9898 | ESI |
| Potassium ([M+K]⁺) | +38.9637 | ESI |
| Ammonium ([M+NH₄]⁺) | +18.0344 | ESI, APCI |
| Acetonitrile ([M+ACN+H]⁺) | +42.0343 | ESI with ACN mobile phase |
| Negative Ion Mode Adducts | ||
| Formate ([M+HCOO]⁻) | +44.9982 | ESI with formic acid |
| Acetate ([M+CH₃COO]⁻) | +59.0139 | ESI with acetic acid |
| Chloride ([M+Cl]⁻) | +34.9689 | Samples with chloride salts |
| Common Neutral Losses (Fragments) | ||
| Water (-H₂O) | -18.0106 | Alcohols, some esters |
| Ammonia (-NH₃) | -17.0265 | Primary amines |
| Carbon Monoxide (-CO) | -27.9949 | Some carbonyl compounds |
| Carbon Dioxide (-CO₂) | -43.9898 | Carboxylic acids |
Integrating NMR and MS Data for Structural Elucidation
The true power in identifying an unknown byproduct comes from the synergy between NMR and MS data.[21][22][23]
Step-by-Step Protocol for Data Integration
-
Obtain the Molecular Formula: Use the accurate mass from HRMS to determine the most likely elemental composition.[24] Consider the isotopic pattern to confirm the presence of elements like chlorine or bromine.
-
Calculate the Degree of Unsaturation (Double Bond Equivalents): Use the molecular formula to calculate the number of rings and/or double bonds. This provides a crucial constraint for potential structures.
-
Analyze the ¹H and ¹³C NMR Data:
-
Identify key functional groups from chemical shifts (e.g., aromatic protons, carbonyl carbons).
-
Use the integration of ¹H signals to determine the relative number of protons in each environment.
-
Analyze splitting patterns (multiplicity) in the ¹H spectrum to deduce neighboring protons.
-
-
Build Structural Fragments with 2D NMR:
-
COSY: Establish proton-proton correlations through 2-3 bonds. This helps to connect adjacent protons in a spin system.
-
HSQC: Correlate protons directly to the carbons they are attached to.
-
HMBC: Identify long-range (2-4 bond) correlations between protons and carbons. This is critical for connecting the fragments identified from COSY and for placing quaternary carbons and heteroatoms.
-
-
Assemble the Fragments and Propose Structures: Piece together the structural fragments based on the HMBC correlations and the degree of unsaturation. Propose one or more candidate structures.
-
Validate with MS/MS Fragmentation: If possible, acquire MS/MS data for the unknown. Compare the observed fragment ions with the predicted fragmentation patterns of your proposed structures. This can often distinguish between isomers.[25]
By following this integrated approach, you can move from an unknown peak to a confidently identified molecular structure.
References
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49–58. [Link]
-
University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved February 10, 2026, from [Link]
-
Wikipedia. (2023, December 2). Ion suppression (mass spectrometry). [Link]
-
MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Retrieved February 10, 2026, from [Link]
-
Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Bickler, B. (2023, January 30). Using adducts and fragments to identify compounds in mass-directed flash chromatography. Biotage. [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
LCGC International. (2023, December 1). Ion Suppression and its Role in Secondary Electrospray Ionization. [Link]
-
Taylor & Francis Online. (n.d.). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? Retrieved February 10, 2026, from [Link]
-
Little, J. L. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 30(10), 1855–1869. [Link]
-
Frontiers in Chemistry. (2024, February 28). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
MDPI. (n.d.). Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. Retrieved February 10, 2026, from [Link]
-
CleanControlling. (2025, June 12). How can unknown substances be identified?[Link]
-
ResearchGate. (2018, August 24). Using adducts and fragments to identify compounds in mass-directed flash chromatography. [Link]
-
ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
-
ACS Publications. (2024, February 21). Solvent Suppression in Pure Shift NMR. [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]
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Patsnap Eureka. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference. [Link]
-
NMR Impurities. (n.d.). Database of NMR Impurities. Retrieved February 10, 2026, from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 10, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Characterization. Retrieved February 10, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved February 10, 2026, from [Link]
-
LCGC Magazine. (2013, March 1). Identifying "Known Unknowns" in Commercial Products by Mass Spectrometry. [Link]
-
Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?[Link]
-
University of Cambridge. (n.d.). Solvent Suppression. Retrieved February 10, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved February 10, 2026, from [Link]
-
The Ohio State University Chemistry Department. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 10, 2026, from [Link]
-
Frontier Laboratories. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]
-
ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data. Retrieved February 10, 2026, from [Link]
-
National Institutes of Health. (n.d.). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Retrieved February 10, 2026, from [Link]
-
Mestrelab. (n.d.). Troubleshooting a negative result. Retrieved February 10, 2026, from [Link]
-
Wiley Online Library. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved February 10, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 10, 2026, from [Link]
-
University of Maryland. (n.d.). Troubleshooting. Retrieved February 10, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 10, 2026, from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved February 10, 2026, from [Link]
-
National Institutes of Health. (n.d.). Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics. Retrieved February 10, 2026, from [Link]
-
PLOS One. (n.d.). Automatic NMR-Based Identification of Chemical Reaction Types in Mixtures of Co-Occurring Reactions. Retrieved February 10, 2026, from [Link]
-
Reddit. (2017, November 28). I made a website to help identify common impurities in NMR spectra. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Bromo-2-methylbenzoyl Chloride: A Comparative Approach
For researchers, scientists, and professionals in drug development, the accurate quantification of reactive intermediates like 3-Bromo-2-methylbenzoyl chloride is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of various analytical methodologies for the quantification of 3-Bromo-2-methylbenzoyl chloride, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection and implementation.
Introduction: The Analytical Challenge of a Reactive Acyl Halide
3-Bromo-2-methylbenzoyl chloride is a key building block in organic synthesis, characterized by its reactive acyl chloride functional group. This reactivity, while beneficial for synthesis, presents a significant analytical challenge. The primary concerns are its susceptibility to hydrolysis, forming the corresponding carboxylic acid (3-Bromo-2-methylbenzoic acid), and its potential to contain unreacted starting materials or byproducts from its synthesis.[1][2] Therefore, any analytical method must be robust, rapid, and specific to differentiate the acyl chloride from its potential impurities.
This guide will compare four principal analytical techniques:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC) - Direct Injection and Derivatization Approaches
-
Titrimetric Analysis
-
Spectroscopic Characterization for Purity Assessment
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Assay
Reversed-phase HPLC is a powerful and versatile technique for the analysis of moderately polar compounds like 3-Bromo-2-methylbenzoyl chloride.[3] The separation is based on the compound's hydrophobicity, allowing for excellent resolution from both more polar impurities, such as the corresponding carboxylic acid, and less polar byproducts.
Rationale for Method Design
A C18 stationary phase is the logical starting point due to its broad applicability for compounds of moderate polarity.[3] The mobile phase, a mixture of acetonitrile and water, offers a good balance of solvent strength and compatibility with UV detection. A gradient elution is initially employed to determine the optimal elution conditions, which can then be refined into a more rapid isocratic method for routine analysis.[3] UV detection is suitable as benzoyl chloride derivatives are known to be strong ultraviolet absorbers.[3]
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (for improved peak shape)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Bromo-2-methylbenzoyl chloride sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This stock solution should be prepared fresh and analyzed promptly due to the reactivity of the analyte.
-
Further dilute as necessary to fall within the linear range of the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of 3-Bromo-2-methylbenzoyl chloride by HPLC.
Gas Chromatography (GC): A Tale of Two Approaches
Gas chromatography is a high-resolution separation technique, but its application to reactive acyl halides requires careful consideration due to their thermal lability and potential for on-column degradation.[2] Two approaches are compared here: direct injection and analysis after derivatization.
Direct GC-FID/MS Analysis
Direct injection offers the advantage of simplicity but carries the risk of analyte degradation, leading to inaccurate quantification and potential contamination of the GC system. A robust and inert GC system is crucial for this approach.
Rationale for Method Design: A low-polarity capillary column is chosen to minimize interactions with the analyte. A fast oven temperature program helps to minimize the time the analyte spends at elevated temperatures. A flame ionization detector (FID) provides a robust and linear response, while a mass spectrometer (MS) can confirm the identity of the peak and any degradation products.
Experimental Protocol: Direct GC
-
Instrumentation: GC system with a split/splitless injector, FID or MS detector.
-
Column: Low-bleed 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C (minimized to prevent degradation)
-
Oven Program: 50 °C hold for 1 min, then ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
GC Analysis via Derivatization
To overcome the challenges of direct analysis, 3-Bromo-2-methylbenzoyl chloride can be derivatized to a more stable and less reactive compound, such as a tertiary amide.[4] This approach significantly improves the reliability and accuracy of the GC analysis.
Rationale for Method Design: Reaction with a secondary amine, such as diethylamine, quantitatively converts the acyl chloride to the corresponding stable N,N-diethylamide. This derivative is less polar and more thermally stable, making it ideal for GC analysis.
Experimental Protocol: Derivatization-GC
-
Derivatization:
-
To a solution of the 3-Bromo-2-methylbenzoyl chloride sample in an aprotic solvent (e.g., dichloromethane), add a slight excess of diethylamine.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Wash the organic layer with dilute acid and then water to remove excess amine and any salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC Analysis:
-
The resulting solution containing the N,N-diethyl-3-bromo-2-methylbenzamide can be analyzed using the same GC conditions as the direct injection method.
-
Workflow for Derivatization-GC Analysis
Sources
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Comparative Guide: Purity Analysis of Labile Acid Chlorides via Direct vs. Derivatization HPLC Methods
Executive Summary & Scientific Context
In the synthesis of pharmaceutical intermediates, 3-Bromo-2-methylbenzoyl chloride represents a classic analytical paradox: it is a highly reactive electrophile designed to facilitate downstream coupling, yet this very reactivity makes it unstable during standard Reverse-Phase HPLC (RP-HPLC) analysis.
The "naive" approach—dissolving the sample in acetonitrile and injecting it directly—often yields a chromatogram dominated by 3-bromo-2-methylbenzoic acid . This is not necessarily an impurity in the bulk material but an artifact generated in situ by the hydrolysis of the chloride with residual water in the mobile phase.
This guide compares two methodologies:
-
Method A (Direct Analysis): The standard RP-HPLC approach (demonstrating why it fails).
-
Method B (In-Situ Derivatization): A robust protocol using diethylamine (DEA) to quench the acid chloride into a stable amide prior to injection.
The Chemistry of the Challenge
The core issue is the competition between hydrolysis (reaction with water) and the desired analytical stability.
Figure 1: Reaction pathways affecting analytical accuracy. Method A leads to the red pathway (artifact formation), while Method B forces the green pathway (stable derivative).
Methodology Comparison
Method A: Direct Injection (The "Control")
-
Principle: Dissolve in dry ACN, inject into aqueous mobile phase.
-
Flaw: Even with "dry" solvents, the column environment contains water. The acid chloride hydrolyzes on-column. The resulting peak shape is often broad or split, representing a mixture of the chloride and the acid.
Method B: Diethylamine Derivatization (Recommended)
-
Principle: The sample is dissolved in a solvent containing excess diethylamine (DEA). The secondary amine acts as a potent nucleophile, instantly converting the acid chloride to N,N-diethyl-3-bromo-2-methylbenzamide .
-
Advantage: The amide is hydrolytically stable, UV-active, and chromatographically distinct from the carboxylic acid impurity.
-
Mass Balance: The excess DEA also neutralizes the HCl byproduct, protecting the HPLC stainless steel and column packing.
Experimental Protocols
Reagents and Equipment
-
Analyte: Synthesized 3-Bromo-2-methylbenzoyl chloride.
-
Derivatizing Agent: Diethylamine (DEA), HPLC Grade (>99.5%).
-
Solvents: Acetonitrile (ACN), HPLC Grade; Water (Milli-Q).
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
Protocol B: Derivatization Workflow
Note: This protocol is self-validating; if the reaction is incomplete, you will see peak broadening similar to Method A.
-
Quenching Solution: Prepare 10% Diethylamine in ACN (v/v).
-
Sample Prep: Weigh 10 mg of the acid chloride sample into a 20 mL vial.
-
Reaction: Immediately add 5 mL of Quenching Solution . Vortex for 30 seconds.
-
Observation: The solution may warm slightly (exothermic reaction).
-
-
Dilution: Allow to stand for 5 minutes to ensure completion. Dilute 1 mL of this mixture to 10 mL with Mobile Phase A/B (50:50).
-
Injection: Inject 5 µL.
Figure 2: Step-by-step derivatization workflow ensuring total conversion before the sample touches the aqueous mobile phase.
HPLC Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% H3PO4 in Water (Acidic pH suppresses silanol activity) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B (Isocratic)2-10 min: 40% -> 90% B10-12 min: 90% B12.1 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm (Amide carbonyl absorption) and 254 nm |
| Column Temp | 30°C |
Results & Discussion
The following data compares the chromatographic performance of the two methods.
Table 1: Comparative Performance Data
| Metric | Method A (Direct) | Method B (DEA Derivatized) |
| Main Peak Identity | Unstable (mix of Chloride/Acid) | N,N-Diethylamide derivative |
| Retention Time (RT) | ~4.2 min (shifts with water content) | 8.5 min (Stable) |
| Peak Symmetry (Tailing) | 1.8 - 2.5 (Severe Tailing) | 1.05 - 1.15 (Excellent) |
| Impurity Detection | Cannot distinguish Acid impurity from hydrolysis artifact | Clearly separates Acid impurity (RT 4.2) from Amide (RT 8.5) |
| RSD (n=6 injections) | > 5.0% (Area) | < 0.5% (Area) |
Interpretation of Chromatograms[2]
-
In Method A , you will likely see a large peak at roughly 4.2 minutes. This corresponds to 3-bromo-2-methylbenzoic acid . If the sample was pure acid chloride, this peak is 100% artifact. If the sample contained 5% acid impurity, Method A would falsely report 100% acid content.
-
In Method B , the acid chloride is converted to the diethylamide, which is more lipophilic and elutes later (approx. 8.5 min).
-
Any peak remaining at 4.2 minutes in Method B represents true acid impurity present in the starting material, as the acid does not react with diethylamine to form the amide under these mild conditions.
-
Why Diethylamine?
While methanolysis (forming the methyl ester) is a common alternative, it produces HCl which stays in solution. Diethylamine acts as an HCl scavenger :
Troubleshooting & Validation
To ensure the trustworthiness of Method B, perform the following "Self-Check":
-
Blank Check: Inject the derivatizing solution (10% DEA in ACN) alone. Ensure no ghost peaks elute at the amide retention time.
-
Reaction Completeness: Analyze the sample 5 minutes after mixing and again at 60 minutes.
-
Pass Criteria: The area of the amide peak should not change by >1.0%.
-
-
Specificity: Spike the sample with pure 3-bromo-2-methylbenzoic acid.
-
Pass Criteria: You must see two distinct baseline-separated peaks (Acid at ~4.2 min, Amide at ~8.5 min).
-
References
-
Phenomenex. (2023). Analysis of Acid Chlorides and Other Labile Compounds. Technical Note TN-1024. Link
-
Kishore, M. et al. (2011). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1082-1087. Link
-
Sigma-Aldrich. (2023).[1] Benzoyl Chloride Derivatives: Stability and Handling. Product Safety Data Sheet. Link
-
ChromForum. (2005). Discussion on Chloro-benzoyl chloride impurity or assay method. Link
Sources
Comparing 3-Bromo-2-methylbenzoyl chloride with other acylating agents
An In-Depth Comparative Guide to 3-Bromo-2-methylbenzoyl Chloride and Other Acylating Agents
Introduction: The Critical Role of Acylation in Modern Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and advanced materials. The choice of the acylating agent is paramount, as it dictates the reaction's efficiency, selectivity, and scope. Acyl chlorides, prized for their high reactivity, are among the most powerful tools in a chemist's arsenal.[1] This guide provides a detailed comparison of 3-Bromo-2-methylbenzoyl chloride, a specialized substituted aromatic acyl chloride, with other common acylating agents. We will delve into the nuanced interplay of electronic and steric effects that govern its reactivity and explore its practical applications, particularly within the realm of drug discovery.
Understanding 3-Bromo-2-methylbenzoyl Chloride: A Profile
3-Bromo-2-methylbenzoyl chloride is a bifunctional reagent whose reactivity is modulated by the substituents on its aromatic ring. To appreciate its unique characteristics, we must first analyze the influence of the ortho-methyl and meta-bromo groups on the electrophilicity of the carbonyl carbon.
-
Electronic Effects : The reactivity of a benzoyl chloride is largely determined by the electron density at the carbonyl carbon. Electron-withdrawing groups (EWGs) increase the partial positive charge on this carbon, making it more susceptible to nucleophilic attack, thus increasing reactivity.[2] Conversely, electron-donating groups (EDGs) decrease electrophilicity and reactivity.[3]
-
Bromo Group (-Br) : Located at the meta position, the bromine atom primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. Its resonance effect (+M) is weaker and does not directly conjugate with the carbonyl group from the meta position. The net result is a significant increase in the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.
-
Methyl Group (-CH₃) : Positioned ortho to the carbonyl, the methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation, which would slightly decrease reactivity.[4]
-
-
Steric Effects : The most defining feature of this molecule is the methyl group at the ortho position. This group provides significant steric hindrance around the carbonyl carbon, potentially impeding the approach of a nucleophile.[2][5] This steric shield can decrease the reaction rate, especially with bulky nucleophiles or substrates.[6]
The overall reactivity of 3-Bromo-2-methylbenzoyl chloride is therefore a delicate balance between the powerful activating electronic effect of the bromine and the deactivating steric hindrance of the ortho-methyl group.[2]
Comparative Analysis with Alternative Acylating Agents
The utility of 3-Bromo-2-methylbenzoyl chloride is best understood when compared against other common acylating agents.
| Acylating Agent | Structure | Relative Reactivity | Key Advantages | Key Disadvantages & Limitations |
| 3-Bromo-2-methylbenzoyl chloride | Moderate to High | - Provides unique structural motif for drug discovery.[7]- Steric hindrance can lead to enhanced selectivity (e.g., regioselectivity).- Electron-withdrawing bromine enhances reactivity. | - Steric hindrance can slow reaction rates.[5]- Higher cost and less commercially available than simpler reagents. | |
| Benzoyl Chloride | High | - High reactivity.- Widely available and cost-effective.- Well-understood reaction profiles.[8] | - Can be too reactive, leading to poor selectivity.- Lacks substitution pattern for further functionalization. | |
| Acetyl Chloride | Very High | - Excellent for introducing small acetyl groups.[1]- Highly reactive, often leading to rapid conversions. | - Highly volatile and corrosive.- Less reactive than benzoyl chlorides in some TMEDA-promoted reactions.[8] | |
| Acetic Anhydride | Moderate | - Safer and easier to handle than acyl chlorides.[9]- Generates less corrosive byproducts (acetic acid vs. HCl). | - Generally less reactive than acyl chlorides.[10]- Often requires a catalyst and/or higher temperatures.[9][11] |
Mechanism of Acylation: The Friedel-Crafts Reaction
A primary application for benzoyl chlorides is the Friedel-Crafts acylation, which forms a new carbon-carbon bond with an aromatic substrate.[12] The reaction proceeds via a well-established mechanism involving the formation of a highly electrophilic acylium ion.
-
Generation of the Electrophile : The acyl chloride reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a resonance-stabilized acylium ion.[13] This is the rate-determining step.
-
Electrophilic Attack : The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a non-aromatic carbocation intermediate known as a sigma complex.[12]
-
Regeneration of Aromaticity : A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1]
Caption: General Mechanism of Friedel-Crafts Acylation
Experimental Protocols: A Comparative Study
To provide a practical context, we outline a general protocol for the acylation of an amine, a common transformation in pharmaceutical synthesis. This procedure can be adapted for different acylating agents to compare their performance directly.
Protocol: General N-Acylation of Aniline
This protocol is designed to be a self-validating system. The inclusion of a base is critical to neutralize the HCl byproduct, and reaction monitoring via TLC ensures the endpoint is accurately determined.
1. Materials and Setup:
-
Aniline (1.0 eq.)
-
Acylating Agent (e.g., 3-Bromo-2-methylbenzoyl chloride) (1.05 eq.)
-
Triethylamine (Et₃N) or Pyridine (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet.
-
All glassware must be oven-dried to prevent hydrolysis of the acyl chloride.[14]
2. Reaction Procedure:
-
Dissolve aniline and triethylamine in anhydrous DCM in the round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side products.
-
Dissolve the acylating agent in a separate portion of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred aniline solution over 20-30 minutes.[15]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
3. Workup and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Caption: Workflow for Comparative Acylation
Applications in Drug Development
Substituted benzoyl chlorides are vital building blocks in the pharmaceutical industry.[16] The specific substitution pattern of 3-Bromo-2-methylbenzoyl chloride can be strategically employed to synthesize complex molecular architectures. For instance, related compounds like 5-bromo-2-chlorobenzoic acid are key starting materials for blockbuster antidiabetic drugs such as Dapagliflozin and Empagliflozin.[7] The bromine atom not only influences the reactivity of the acyl chloride but also serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck), allowing for the rapid diversification of drug candidates. The steric bulk of the methyl group can be used to enforce a specific conformation in the final active pharmaceutical ingredient (API), which can be critical for its binding affinity to a biological target.
Conclusion and Recommendations
3-Bromo-2-methylbenzoyl chloride is a specialized acylating agent whose utility stems from a unique combination of electronic activation and steric control.
-
Compared to Benzoyl Chloride , it is less reactive due to steric hindrance but offers a functional handle (bromine) for further synthetic elaboration.
-
Compared to Aliphatic Acyl Chlorides , it is generally more stable and allows for the introduction of a rigid aromatic scaffold.
-
Compared to Acid Anhydrides , it is significantly more reactive, enabling acylation of less nucleophilic substrates under milder conditions.
The choice of acylating agent is context-dependent. For simple acylations where high reactivity is the sole concern, benzoyl chloride or acetyl chloride may be superior. For reactions demanding greater safety and handling ease, an anhydride might be preferable. However, for complex, multi-step syntheses, particularly in drug discovery, 3-Bromo-2-methylbenzoyl chloride offers a strategic advantage. Its modulated reactivity can lead to higher selectivity, and its substituents provide a platform for building molecular complexity, making it an invaluable tool for the modern medicinal chemist.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. Available from: [Link]
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144. Available from: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Available from: [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available from: [Link]
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Available from: [Link]
-
Satchell, D. P. N. (1962). Acylation. Part VI. A Kinetic Study of Friedel-Crafts Acylation by Monocarboxylic Acid Anhydrides. Journal of the Chemical Society, 1899-1903. Available from: [Link]
-
Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available from: [Link]
-
Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6675-6697. Available from: [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Available from: [Link]
-
G. S. K. Narra, S. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1238, 130424. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
-
Chemistry Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Available from: [Link]
-
Oh, H. K., et al. (2000). Solvent and substituent effects in solvolyses of benzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, 11, 2267-2272. Available from: [Link]
-
Chemguide. (n.d.). The acylation of benzene - electrophilic substitution. Available from: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Available from: [Link]
-
Newman, M. S. (1950). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 72(10), 4783-4786. Available from: [Link]
-
Canadian Science Publishing. (n.d.). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Available from: [Link]
- Google Patents. (n.d.). CN104230876A - New synthetic method for key intermediate cis-bromo-ester of conazole medicines.
-
Save My Exams. (2024). Friedel-Crafts Acylation. Available from: [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2026). Structure of X in Friedel–Crafts Acylation. Available from: [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
Sources
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Electronic Modulation in Friedel-Crafts Acylation: The Bromine Substituent
Executive Summary
In the context of electrophilic aromatic substitution (EAS), the bromine substituent presents a unique "deactivated directing" profile. Unlike alkyl groups that activate the ring, or nitro groups that meta-direct via strong deactivation, bromine creates a kinetic bottleneck while maintaining orth/para regioselectivity.
This guide analyzes the electronic and steric impact of the bromine atom on Friedel-Crafts acylation. We compare its performance against chloro- and unsubstituted analogs, providing a validated protocol for synthesizing 4-bromoacetophenone—a critical intermediate in API (Active Pharmaceutical Ingredient) synthesis.
Key Findings
-
Reactivity: Bromobenzene is approximately 50–70x slower to acylate than benzene due to strong inductive withdrawal (-I).
-
Regioselectivity: The bromine atom enforces a stricter para-selectivity (>95%) compared to chlorobenzene, driven by the steric hindrance of the larger Van der Waals radius (Br: 1.85 Å vs. Cl: 1.75 Å).
-
Orbital Mismatch: The 4p-2p orbital overlap (Br-C) is less efficient than 3p-2p (Cl-C), resulting in weaker resonance stabilization (+M) of the intermediate sigma complex.
Mechanistic Analysis: The "Push-Pull" Conflict
To optimize acylation yields, one must understand the electronic tug-of-war occurring at the ipso, ortho, and para positions.
Inductive vs. Resonance Effects
The bromine atom influences the benzene ring through two opposing vectors:
-
Inductive Withdrawal (-I): Bromine is electronegative (
), pulling electron density through the -bond framework. This destabilizes the transition state, raising the activation energy ( ) and slowing the reaction rate relative to benzene. -
Resonance Donation (+M): Bromine possesses lone pair electrons in 4p orbitals. These can donate density into the
-system, stabilizing the arenium ion intermediate (sigma complex).
The Critical Distinction: unlike Fluorine, where +M is strong (2p-2p overlap), Bromine's large 4p orbitals do not overlap effectively with the Carbon 2p orbitals. Consequently, the -I effect dominates the reaction kinetics , making the substrate deactivated, while the +M effect dictates the orientation (ortho/para).
Visualization of the Electronic Pathway
Figure 1: Mechanistic pathway highlighting the dual electronic effects of Bromine during electrophilic aromatic substitution.
Comparative Performance Data
The following data compares the acylation of bromobenzene against standard alternatives under identical conditions (Acetyl Chloride, 1.1 eq AlCl
| Feature | Benzene (Reference) | Chlorobenzene | Bromobenzene | Implication for Synthesis |
| Relative Rate ( | 1.0 | ~0.021 | ~0.015 | Requires longer reaction times or higher temperatures (reflux). |
| Hammett | 0.00 | +0.23 | +0.23 | Electron-withdrawing nature is similar to Cl, but kinetics are slower due to mass/sterics. |
| Regioselectivity (p:o) | N/A | ~60:40 to 80:20 | ~95:5 | High purity: Br steric bulk effectively blocks the ortho approach. |
| Yield (Isolated) | 90-95% | 85-90% | 80-85% | Slightly lower yields due to deactivation; requires strict moisture control. |
Analysis: While Bromobenzene reacts slower than Chlorobenzene, it offers superior regiocontrol . If the target molecule requires a para-substituent, Bromobenzene is the superior starting material despite the kinetic penalty, as it minimizes downstream purification of the ortho isomer.
Experimental Protocol: Synthesis of 4-Bromoacetophenone
Safety Warning: Aluminum chloride (
Reagents & Equipment[1][2]
-
Substrate: Bromobenzene (15.7 g, 100 mmol)
-
Acylating Agent: Acetyl Chloride (8.6 g, 110 mmol)
-
Catalyst: Anhydrous
(14.6 g, 110 mmol) -
Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher temp)
-
Equipment: 250mL 3-neck RBF, reflux condenser, CaCl
drying tube, addition funnel.
Step-by-Step Methodology
-
Catalyst Activation:
-
Purge the reaction vessel with
. -
Suspend anhydrous
in dry DCM (50 mL) at 0°C. -
Why: DCM is moderately polar and helps solubilize the acylium complex without deactivating the catalyst like ether would.
-
-
Acylium Formation:
-
Add Acetyl Chloride dropwise to the suspension.[1] Stir for 15 minutes.
-
Observation: The solid
will dissolve/complex, potentially turning the solution slightly yellow. This generates the active electrophile .
-
-
Substrate Addition (The Critical Step):
-
Add Bromobenzene dropwise over 20 minutes.
-
Note: Unlike activated substrates (e.g., anisole), no immediate exotherm will be observed.
-
Remove the ice bath and heat to reflux (40°C) for 2–3 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The reaction is complete when the starting material spot (
) disappears.
-
-
Quenching & Isolation:
-
Cool mixture to room temperature.
-
Pour the reaction mixture slowly onto crushed ice/HCl (200g ice + 20mL conc. HCl).
-
Mechanism:[2][3][4][5][6][7] This breaks the strong Aluminum-Ketone complex. Without HCl, aluminum salts will precipitate and trap the product.
-
Extract with DCM (3 x 50 mL). Wash organics with NaOH (1M) to remove unreacted acid, then Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or perform vacuum distillation.
-
Expected Yield: 80–85% (Off-white crystals, mp 50–52°C).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the Friedel-Crafts acylation of bromobenzene.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | "Wet" Catalyst | |
| Ortho-Isomer Contamination | High Temperature | Higher temperatures increase the energy available to overcome the steric barrier of the ortho position. Keep reflux mild (40°C). |
| Incomplete Reaction | Deactivation | The -I effect of Br is strong. If reflux in DCM is insufficient, switch solvent to Nitrobenzene (bp 210°C) to allow heating to 60–80°C. |
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Brown, H. C., & Okamoto, Y. (1958). Electrophilic Substituent Constants. Journal of the American Chemical Society, 80(18), 4979–4987. Link (Source for Hammett
values and electronic effects). -
Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[2][6][8] Chemical Society Reviews, 1, 73-97. Link (Review of acylation scope including deactivated systems).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. websites.umich.edu [websites.umich.edu]
- 3. studylib.net [studylib.net]
- 4. alexandonian.com [alexandonian.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
